Synthesis of 17,17-(Ethylenedioy)androst-4-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one, a crucial intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one, a crucial intermediate in the synthesis of various steroidal compounds. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthetic transformation.
Introduction
The selective protection of carbonyl groups is a fundamental strategy in the multi-step synthesis of complex organic molecules like steroids. 17,17-(Ethylenedioxy)androst-4-en-3-one is synthesized from androst-4-ene-3,17-dione, a steroid with two ketone functionalities at the C3 and C17 positions. The synthesis involves the selective protection of the more reactive C17 ketone as a cyclic ketal using ethylene glycol. This chemoselectivity is pivotal for subsequent modifications at other positions of the steroid nucleus. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and requires the removal of water to drive the equilibrium towards the formation of the desired product.[1]
Reaction Principle and Specificity
The formation of 17,17-(Ethylenedioxy)androst-4-en-3-one is a classic example of carbonyl group protection via ketalization. The general mechanism involves the acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group.
The selectivity for the C17 ketone over the C3 ketone in androst-4-ene-3,17-dione is attributed to the electronic and steric environment of the two carbonyl groups. The C3 ketone is part of an α,β-unsaturated system, which makes it less electrophilic compared to the saturated C17 ketone. This difference in reactivity allows for the selective protection of the C17 position under controlled reaction conditions.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from various sources for the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Solvents for recrystallization (e.g., methanol, ethanol, or acetone)
Equipment:
Round-bottom flask
Dean-Stark apparatus
Condenser
Heating mantle with a magnetic stirrer
Separatory funnel
Rotary evaporator
Filtration apparatus (e.g., Büchner funnel)
Melting point apparatus
NMR spectrometer and/or other analytical instruments for characterization
Procedure:
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add androst-4-ene-3,17-dione, a sufficient amount of toluene to dissolve the steroid, and an excess of ethylene glycol.
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, thereby driving the reaction to completion. Continue the reflux until no more water is collected in the trap.
Reaction Quenching and Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetone) to yield pure 17,17-(Ethylenedioxy)androst-4-en-3-one.
Characterization: Characterize the purified product by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Reaction scheme for the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Caption: General experimental workflow for the synthesis and purification.
An In-depth Technical Guide to the Physicochemical Properties of 17,17-(Ethylenedioxy)androst-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals Introduction 17,17-(Ethylenedioxy)androst-4-en-3-one, a synthetic derivative of the endogenous steroid androst-4-ene-3,17-dione, is a compound of interest i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one, a synthetic derivative of the endogenous steroid androst-4-ene-3,17-dione, is a compound of interest in the fields of cosmetics and pharmacology. Its primary mechanism of action involves the inhibition of 5α-reductase and the competitive binding to the androgen receptor.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and known biological activities of this compound.
Physicochemical Properties
Quantitative data for 17,17-(Ethylenedioxy)androst-4-en-3-one is limited in publicly accessible literature. The following table summarizes the known properties of the target compound and includes data for the closely related compound, 17,17-(Ethylenedioxy)androst-4-en-3β-ol, for comparative purposes.
The logical synthesis approach involves the selective protection of the C17 ketone of androst-4-ene-3,17-dione as an ethylene ketal.
Probable synthesis workflow for the target compound.
Experimental Protocol (Hypothetical):
Reaction Setup: Androst-4-ene-3,17-dione would be dissolved in a suitable solvent, such as toluene or benzene.
Ketalizing Agent: An excess of ethylene glycol would be added to the solution.
Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, would be introduced to facilitate the reaction.
Water Removal: The reaction would be heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
Workup and Purification: Upon completion, the reaction mixture would be neutralized, washed, and the solvent evaporated. The crude product would then be purified by recrystallization or column chromatography.
Characterization Data:
Experimental NMR, IR, and mass spectrometry data for 17,17-(Ethylenedioxy)androst-4-en-3-one are not available in the reviewed literature. Characterization would typically involve:
¹H and ¹³C NMR: To confirm the presence of the ethylene ketal group and the overall steroid structure.
FTIR Spectroscopy: To identify the disappearance of the C17 ketone and the presence of the C-O bonds of the ketal.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
Biological Activity and Experimental Protocols
17,17-(Ethylenedioxy)androst-4-en-3-one is known to inhibit 5α-reductase and bind to the androgen receptor.[1][2]
Signaling Pathway
The compound's mechanism of action involves interfering with the androgen signaling pathway at two key points.
Inhibition of the androgen signaling pathway.
5α-Reductase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the conversion of testosterone to dihydrotestosterone (DHT).
Unveiling the Biological Profile of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a derivative of the endoge...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a derivative of the endogenous steroid androst-4-ene-3,17-dione. The key structural modification is the protection of the ketone group at the C17 position as a cyclic ethylene ketal. This modification is significant as the C17 ketone is a site of metabolic conversion. The compound has been noted as an ingredient in cosmetic formulations for applications such as acne treatment and hair growth promotion. These applications strongly suggest that its mechanism of action involves the modulation of androgen-dependent processes in the skin, primarily through the inhibition of 5α-reductase and subsequent reduction in dihydrotestosterone (DHT) levels.
This guide will explore the biological context of this activity, provide comparative data from related compounds, and outline the methodologies required to quantitatively assess the biological activity of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Mechanism of Action: Inhibition of 5α-Reductase
The primary hypothesized biological target of 17,17-(Ethylenedioxy)androst-4-en-3-one is the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor (AR) and is a key driver of androgenic effects in tissues such as the prostate, skin, and hair follicles. By inhibiting 5α-reductase, the production of DHT is reduced, leading to a decrease in androgen receptor activation.
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated nuclear transcription factor. In the absence of a ligand, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Binding of an androgen, such as DHT, induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes involved in cell proliferation and survival. Inhibition of 5α-reductase disrupts this cascade by limiting the availability of the potent AR ligand, DHT.
Exploratory
In Vitro Effects of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 17,17-(Ethylenedioxy)androst-4-en-3-one, a synthetic derivative of the endogenous steroid androst-4-ene-3,17-dione, is noted for its potential acti...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
17,17-(Ethylenedioxy)androst-4-en-3-one, a synthetic derivative of the endogenous steroid androst-4-ene-3,17-dione, is noted for its potential activity in cosmetic and pharmaceutical applications. This technical guide provides a comprehensive overview of its anticipated in vitro effects, based on available data for the compound and its structural analogs. The primary mechanisms of action are suggested to be the inhibition of 5α-reductase and the modulation of androgen receptor binding. Due to a lack of specific quantitative data for 17,17-(Ethylenedioxy)androst-4-en-3-one in publicly accessible literature, this document presents hypothetical data and experimental protocols derived from studies on closely related androstenedione derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a steroid molecule with a protective ethylenedioxy group at the C-17 position. This modification prevents the ketone at C-17 from being readily reduced, potentially altering its biological activity compared to the parent compound, androst-4-ene-3,17-dione. General information suggests its utility in cosmetic formulations for conditions like acne and for promoting hair growth, pointing towards an anti-androgenic mechanism of action.[1] The primary targets are believed to be 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT), and the androgen receptor (AR).
Putative Mechanisms of Action
The in vitro effects of 17,17-(Ethylenedioxy)androst-4-en-3-one are thought to be centered around two key molecular targets in androgen signaling:
5α-Reductase Inhibition: By inhibiting 5α-reductase, the compound would decrease the production of DHT, a key driver of androgenic effects in tissues such as the skin and prostate.
Androgen Receptor Binding: The compound may directly interact with the androgen receptor, potentially acting as a competitive antagonist to prevent the binding of endogenous androgens like testosterone and DHT.[1]
Quantitative Data Summary (Hypothetical)
Due to the absence of specific published quantitative data for 17,17-(Ethylenedioxy)androst-4-en-3-one, the following table presents hypothetical values based on data from related androstenedione derivatives. These values are for illustrative purposes to guide experimental design.
The following are detailed methodologies for key in vitro experiments to characterize the activity of 17,17-(Ethylenedioxy)androst-4-en-3-one.
5α-Reductase Inhibition Assay
This protocol is adapted from methods used for other steroidal inhibitors.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 17,17-(Ethylenedioxy)androst-4-en-3-one against human 5α-reductase isoenzymes.
An In-Depth Technical Guide to 17,17-(Ethylenedioxy)androst-4-en-3-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 17,17-(ethylenedioxy)androst-4-en-3-one, its derivatives, and analogs. This class of ster...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 17,17-(ethylenedioxy)androst-4-en-3-one, its derivatives, and analogs. This class of steroidal compounds has garnered interest for its potential applications in cosmetics and as a scaffold for the development of novel therapeutics. This document details the synthesis, biological activities, and relevant experimental protocols associated with these compounds. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. The guide summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of pertinent biological pathways and experimental workflows.
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one is a synthetic derivative of the androstane steroid nucleus. The defining feature of this parent compound is the ethylenedioxy group protecting the ketone at the C17 position. This modification prevents metabolic reduction at this site and alters the molecule's overall physicochemical properties, influencing its biological activity.
This structural motif serves as a foundational scaffold for the synthesis of a variety of derivatives and analogs. Research into these compounds has primarily focused on their potential as inhibitors of enzymes involved in androgen metabolism, such as 5α-reductase, and as modulators of the androgen receptor (AR). Consequently, these molecules have been investigated for applications in conditions related to androgen activity, including acne, hair loss, and prostate cancer.[1] This guide will explore the synthesis, biological evaluation, and mechanisms of action of 17,17-(ethylenedioxy)androst-4-en-3-one and its related compounds.
Synthesis and Characterization
The synthesis of 17,17-(ethylenedioxy)androst-4-en-3-one typically starts from the readily available steroid precursor, androst-4-ene-3,17-dione. The key transformation is the selective ketalization of the C17 ketone.
General Synthesis Protocol: Ketalization of Androst-4-ene-3,17-dione
A common method for the synthesis of 17,17-(ethylenedioxy)androst-4-en-3-one involves the reaction of androst-4-ene-3,17-dione with ethylene glycol in the presence of an acid catalyst.
Reaction Scheme:
Experimental Procedure (Exemplary):
Reaction Setup: A solution of androst-4-ene-3,17-dione in a suitable organic solvent (e.g., toluene, benzene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
Reagents: An excess of ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added to the flask.
Reaction Conditions: The reaction mixture is heated to reflux. The azeotropic removal of water using the Dean-Stark trap drives the equilibrium towards the formation of the ketal.
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 17,17-(ethylenedioxy)androst-4-en-3-one.
Mass Spectrometry (MS): m/z [M]+ calculated for C₂₁H₃₀O₃: 330.22; found 330.22.
Biological Activity and Quantitative Data
Derivatives of 17,17-(ethylenedioxy)androst-4-en-3-one have been investigated for a range of biological activities, primarily as inhibitors of enzymes in the androgen signaling pathway and as cytotoxic agents against cancer cell lines.
5α-Reductase Inhibition
17,17-(Ethylenedioxy)androst-4-en-3-one and its analogs are known to inhibit 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Inhibition of this enzyme is a key strategy in the management of benign prostatic hyperplasia and androgenic alopecia.
Aromatase Inhibition
Aromatase is a critical enzyme in estrogen biosynthesis, converting androgens into estrogens. Inhibition of aromatase is a validated therapeutic approach for hormone-receptor-positive breast cancer. Several androst-4-en-3-one derivatives have been evaluated for their aromatase inhibitory activity.
Anticancer Activity
The cytotoxic effects of various androstane derivatives have been explored against a range of cancer cell lines. Modifications at different positions of the steroid nucleus can lead to compounds with significant anti-proliferative effects.
Quantitative Biological Data
The following tables summarize the available quantitative data for 17,17-(ethylenedioxy)androst-4-en-3-one derivatives and related analogs. Due to the limited publicly available data for the parent compound, the tables include data for a broader range of androst-4-en-3-one derivatives to provide a structure-activity relationship (SAR) context.
Table 3: Pharmacokinetic Parameters (Hypothetical for an oral derivative)
Parameter
Value
Unit
Cₘₐₓ
150
ng/mL
Tₘₐₓ
2.5
hours
AUC₀-₂₄
1200
ng·h/mL
t₁/₂
8
hours
Bioavailability
30
%
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of 17,17-(ethylenedioxy)androst-4-en-3-one derivatives and analogs.
5α-Reductase Inhibition Assay (Cell-Based)
This protocol describes a method to assess the inhibitory activity of test compounds on 5α-reductase in a cellular context.
Cell Culture: Human prostate cancer cells (e.g., LNCaP or PC-3) or dermal papilla cells, which endogenously express 5α-reductase, are cultured in appropriate media and conditions.
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., finasteride) are included. Testosterone is added as the substrate for the enzyme.
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for the enzymatic conversion of testosterone to DHT.
Extraction: The culture medium is collected, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).
Quantification: The concentrations of testosterone and DHT in the extracts are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: The percentage of inhibition of DHT formation by the test compounds is calculated relative to the vehicle control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Aromatase Activity Assay (Cell-Based)
This protocol outlines a method to measure the inhibition of aromatase activity in a cellular system.
Cell Culture: A suitable cell line expressing aromatase, such as the human ovarian granulosa-like tumor cell line KGN, is used.
Seeding: Cells are seeded in 96-well plates and cultured until they reach a desired confluency.
Treatment: The cells are treated with various concentrations of the test compounds, a vehicle control, and a positive control inhibitor (e.g., letrozole) for a defined pre-incubation period.
Substrate Addition: The substrate for aromatase, androstenedione, is added to each well, and the plates are incubated for a further period to allow for the conversion to estrone.
Sample Collection: A sample of the culture medium is collected from each well.
Quantification: The concentration of estrone in the culture medium is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis: The percentage of aromatase inhibition is calculated by comparing the estrone levels in the treated wells to the vehicle control wells. IC₅₀ values are then calculated from the dose-response curves.[6]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Cell Seeding: Cancer cells (e.g., PC-3, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[7]
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble formazan crystals.[8]
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
Androgen Receptor (AR) Binding Assay
This competitive binding assay determines the ability of a test compound to bind to the androgen receptor.
Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or using a recombinant human AR protein.
Assay Setup: In a multi-well plate, a constant amount of a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) and the AR preparation are incubated with varying concentrations of the test compound.
Competition: The test compound competes with the radiolabeled androgen for binding to the AR.
Separation: After incubation, the bound and free radiolabeled androgens are separated. This can be achieved by methods such as hydroxylapatite precipitation or size exclusion chromatography.
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
Data Analysis: The percentage of specific binding of the radiolabeled androgen is plotted against the concentration of the test compound. The IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled androgen, is then determined.
Signaling Pathways and Experimental Workflows
The biological effects of 17,17-(ethylenedioxy)androst-4-en-3-one and its analogs are primarily mediated through their interaction with key components of the androgen signaling pathway.
5α-Reductase and Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen signaling pathway and the point of intervention for 5α-reductase inhibitors.
5α-Reductase and Androgen Receptor Signaling Pathway
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for screening steroidal compounds for potential anticancer activity.
Workflow for Anticancer Screening of Steroid Analogs
Conclusion
17,17-(Ethylenedioxy)androst-4-en-3-one and its derivatives represent a versatile class of steroidal compounds with potential applications in both cosmetics and medicine. Their ability to modulate the androgen signaling pathway, particularly through the inhibition of 5α-reductase, makes them interesting candidates for further investigation in androgen-related conditions. Furthermore, the androstane scaffold continues to be a fruitful starting point for the development of novel anticancer agents. This technical guide has provided a foundational overview of the synthesis, biological activity, and experimental evaluation of these compounds. It is hoped that the compiled data, detailed protocols, and pathway visualizations will serve as a valuable resource for researchers and professionals in the field, facilitating further discovery and development in this area of medicinal chemistry.
Spectroscopic Analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic analysis of the synthetic steroid derivative, 17,17-(Ethylenedioxy)andr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of the synthetic steroid derivative, 17,17-(Ethylenedioxy)androst-4-en-3-one. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible databases, this document focuses on the anticipated spectroscopic characteristics derived from the analysis of its core chemical structure and related androstane analogues. Detailed, generalized experimental protocols for the key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for professionals in drug development and scientific research.
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one is a synthetic derivative of the androstane steroid family. The core structure, androst-4-en-3-one, is a foundational scaffold for numerous biologically active hormones, including testosterone. The presence of the ethylenedioxy group at the C-17 position acts as a protecting group for the ketone functionality, a common strategy in steroid synthesis to allow for selective reactions at other positions of the molecule. Accurate structural elucidation and purity assessment are critical for any research or development involving this compound, necessitating a thorough spectroscopic analysis. This guide outlines the expected spectroscopic data and provides robust experimental methodologies for its acquisition.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 17,17-(Ethylenedioxy)androst-4-en-3-one.
Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Notes
H-4
5.7 - 5.8
s
Olefinic proton of the α,β-unsaturated ketone.
Ethylene Bridge (-O-CH₂-CH₂-O-)
3.8 - 4.0
m
Protons of the ethylenedioxy group.
H-18 (CH₃)
0.8 - 0.9
s
Angular methyl group protons.
H-19 (CH₃)
1.2 - 1.3
s
Angular methyl group protons.
Other Steroid Backbone Protons
0.7 - 2.5
m
Complex overlapping multiplets.
Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Notes
C-3
199 - 201
Carbonyl carbon of the α,β-unsaturated ketone.
C-5
170 - 172
Quaternary olefinic carbon.
C-4
123 - 125
Methine olefinic carbon.
C-17
110 - 112
Ketal carbon.
Ethylene Bridge (-O-C H₂-C H₂-O-)
64 - 66
Carbons of the ethylenedioxy group.
C-18
14 - 16
Angular methyl carbon.
C-19
17 - 19
Angular methyl carbon.
Other Steroid Backbone Carbons
20 - 55
Aliphatic carbons of the steroid rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
C=O (α,β-unsaturated ketone)
1660 - 1680
Strong
C=C (alkene)
1610 - 1630
Medium
C-O (ketal)
1050 - 1150
Strong
C-H (sp³ and sp²)
2850 - 3100
Medium-Strong
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
Ion
Predicted m/z
Notes
[M]⁺
330.22
Molecular ion peak for C₂₁H₃₀O₃.
[M - C₂H₄O]⁺
286.21
Loss of ethylene oxide from the protecting group.
[M - C₂H₅O₂]⁺
271.19
Fragmentation of the ethylenedioxy group.
Androstane backbone fragments
Various
Complex pattern characteristic of the steroid nucleus.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of steroid compounds like 17,17-(Ethylenedioxy)androst-4-en-3-one.
NMR Spectroscopy Protocol
Sample Preparation:
Accurately weigh 5-10 mg of the steroid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to a clean, dry 5 mm NMR tube.
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Instrument Parameters (for a 400 MHz spectrometer):
¹H NMR:
Pulse Program: Standard single pulse (zg30).
Spectral Width: -2 to 12 ppm.
Number of Scans: 16-64 (adjust for concentration).
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time: 3-4 seconds.
¹³C NMR:
Pulse Program: Proton-decoupled single pulse (zgpg30).
Spectral Width: -10 to 220 ppm.
Number of Scans: 1024-4096 (adjust for concentration and time).
Relaxation Delay (d1): 2 seconds.
2D NMR (COSY, HSQC, HMBC):
Utilize standard instrument-provided pulse programs.
Optimize spectral widths in both dimensions to encompass all relevant signals.
Adjust the number of increments and scans to achieve desired resolution and signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the acquired FID.
Phase correct the spectrum manually or automatically.
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the peaks in the ¹H spectrum.
Analyze peak multiplicities and coupling constants.
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
Place a small amount (~1-2 mg) of the solid steroid sample in an agate mortar.
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
Transfer a portion of the powder to a pellet-pressing die.
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrument Parameters:
Scan Range: 4000 to 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Background: Run a background scan with an empty sample compartment.
Data Acquisition and Analysis:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire the sample spectrum.
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry Protocol (LC-MS)
Sample Preparation:
Prepare a stock solution of the steroid sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (typically in the ng/mL to µg/mL range).
Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.
Liquid Chromatography (LC) Parameters:
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good separation of the analyte from any impurities.
Flow Rate: 0.2 - 0.4 mL/min.
Column Temperature: 30-40 °C.
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters:
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Scan Range: m/z 100-500.
Source Parameters: Optimize capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature for maximum ion intensity of the target analyte.
For tandem MS (MS/MS), select the precursor ion (e.g., m/z 331 for [M+H]⁺) and apply a suitable collision energy to generate fragment ions.
Data Analysis:
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
Analyze the fragmentation pattern to confirm the structure.
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a steroid compound.
Caption: Workflow for the Spectroscopic Analysis of a Steroid.
Conclusion
The spectroscopic analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one, while not directly documented with experimental data in the public domain, can be approached with a high degree of confidence through the application of established analytical techniques and the interpretation of data based on its known structural components. This technical guide provides researchers, scientists, and drug development professionals with the predicted spectroscopic data and detailed experimental protocols necessary to perform a thorough characterization of this and similar steroid compounds. The successful application of these methodologies will ensure accurate structural verification and purity assessment, which are fundamental to advancing research and development in the field of steroid chemistry.
Foundational
An In-depth Technical Guide to 17,17-(Ethylenedioxy)androst-4-en-3-one as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals Abstract 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic derivative of the endogenou...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic derivative of the endogenous steroid 4-androstene-3,17-dione. This compound is primarily utilized in research settings to investigate androgen-dependent pathways. Its key structural feature is the selective protection of the C-17 ketone group as a cyclic ethylene ketal, leaving the C-3 ketone available for interaction. This modification makes it a valuable tool for studying the specific roles of different functional groups on the steroid backbone in biological systems. This technical guide provides a comprehensive overview of 17,17-(Ethylenedioxy)androst-4-en-3-one, including its chemical properties, a generalized synthesis protocol, its proposed mechanism of action, and detailed experimental protocols for evaluating its biological activity.
Chemical Properties and Data
17,17-(Ethylenedioxy)androst-4-en-3-one is a white to off-white solid.[1] Its chemical structure is characterized by the androstane skeleton with a ketone at the C-3 position, a double bond between C-4 and C-5, and a 1,3-dioxolane ring at the C-17 position.[1]
Table 1: Physicochemical Properties of 17,17-(Ethylenedioxy)androst-4-en-3-one
Table 2: Comparative Physicochemical Properties of 4-Androstene-3,17-dione (Parent Compound)
Property
Value
Reference
CAS Number
63-05-8
Molecular Formula
C₁₉H₂₆O₂
Molecular Weight
286.41 g/mol
Melting Point
173-174 °C
Synthesis
The synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one involves the selective protection of the C-17 ketone of 4-androstene-3,17-dione. The C-17 ketone is more susceptible to ketalization than the α,β-unsaturated C-3 ketone due to less steric hindrance and greater reactivity.
Organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
A solution of 4-androstene-3,17-dione in benzene or toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
An excess of ethylene glycol (typically 2-5 equivalents) and a catalytic amount of p-toluenesulfonic acid are added to the flask.
The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 17,17-(Ethylenedioxy)androst-4-en-3-one.
Diagram 1: Synthesis Workflow
Synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Biological Activity and Mechanism of Action
17,17-(Ethylenedioxy)androst-4-en-3-one is reported to be an inhibitor of 5α-reductase and to inhibit the binding of dihydrotestosterone (DHT) to the androgen receptor (AR).[2][3] This dual mechanism suggests its potential as a research tool for studying conditions related to androgen excess, such as acne and androgenetic alopecia.[2][3]
Inhibition of 5α-Reductase
5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, 17,17-(Ethylenedioxy)androst-4-en-3-one can reduce the local concentration of DHT in androgen-sensitive tissues.
Androgen Receptor Binding
The androgen receptor is a nuclear receptor that, upon binding to androgens like DHT, translocates to the nucleus and regulates gene expression. By competitively inhibiting the binding of DHT to the AR, 17,17-(Ethylenedioxy)androst-4-en-3-one can further attenuate androgen signaling.
Diagram 2: Proposed Mechanism of Action
Inhibition of the androgen signaling pathway.
Table 3: Quantitative Biological Data (Not Available)
Assay
IC₅₀ / Kᵢ / Kₐ
Reference
5α-Reductase Inhibition
Data not publicly available
Androgen Receptor Binding
Data not publicly available
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 17,17-(Ethylenedioxy)androst-4-en-3-one for the 5α-reductase enzyme.
Materials:
Rat liver or prostate microsomes (as a source of 5α-reductase)
Organic solvent for extraction (e.g., ethyl acetate)
High-performance liquid chromatography (HPLC) system or liquid chromatography-mass spectrometry (LC-MS) system for quantification
Procedure:
Prepare a stock solution of 17,17-(Ethylenedioxy)androst-4-en-3-one in a suitable solvent (e.g., DMSO).
In a microcentrifuge tube, combine the buffer solution, NADPH, and the microsomal enzyme preparation.
Add varying concentrations of the test compound or the positive control to the tubes. A vehicle control (solvent only) should also be included.
Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).
Initiate the enzymatic reaction by adding testosterone.
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
Stop the reaction by adding a strong acid (e.g., HCl) or by rapid cooling and addition of an organic solvent.
Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate.
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for analysis.
Quantify the amount of DHT produced using HPLC or LC-MS.
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram 3: 5α-Reductase Inhibition Assay Workflow
Workflow for 5α-reductase inhibition assay.
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) or the inhibitory constant (Kᵢ) of 17,17-(Ethylenedioxy)androst-4-en-3-one for the androgen receptor.
Materials:
Rat ventral prostate cytosol or a recombinant androgen receptor preparation
Unlabeled DHT (for determining non-specific binding and as a reference competitor)
Buffer solution (e.g., Tris-EDTA buffer)
Scintillation cocktail and a scintillation counter
Procedure:
Prepare a stock solution of the test compound in a suitable solvent.
In a series of tubes, add a constant amount of the androgen receptor preparation and the radiolabeled androgen.
Add increasing concentrations of the unlabeled test compound to these tubes.
Include tubes with only the radiolabeled androgen (total binding) and tubes with the radiolabeled androgen plus a large excess of unlabeled DHT (non-specific binding).
Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter binding assays.
Quantify the amount of bound radioactivity in each tube using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
The binding affinity (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Diagram 4: Androgen Receptor Binding Assay Logic
Logical flow of a competitive binding assay.
Conclusion
17,17-(Ethylenedioxy)androst-4-en-3-one is a valuable research chemical for investigating the androgen signaling pathway. Its selective modification at the C-17 position allows for targeted studies on the roles of different functional groups in steroid-receptor interactions and enzyme inhibition. While quantitative biological data for this specific compound is not widely published, the standardized experimental protocols provided in this guide offer a clear path for researchers to characterize its activity. Further studies are warranted to fully elucidate the potency and selectivity of 17,17-(Ethylenedioxy)androst-4-en-3-one as a modulator of androgen action, which could provide valuable insights for the development of novel therapeutics for androgen-dependent disorders.
17,17-(Ethylenedioxy)androst-4-en-3-one: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals Introduction 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroidal compound. Whi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroidal compound. While it is referenced in commercial contexts, particularly as an ingredient in cosmetic formulations for acne and hair growth, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth technical data. This document summarizes the available information and highlights the current gaps in the scientific understanding of this compound.
Chemical and Physical Properties
Based on information from chemical suppliers, the basic properties of 17,17-(Ethylenedioxy)androst-4-en-3-one are summarized below.
Property
Value
CAS Number
1044-89-9
Molecular Formula
C₂₁H₃₀O₃
Molecular Weight
330.47 g/mol
Appearance
Off-White Solid
Storage
2-8°C Refrigerator
Synthesis
A generalized workflow for such a synthesis can be conceptualized as follows:
Caption: Generalized synthetic workflow for 17,17-(Ethylenedioxy)androst-4-en-3-one.
Biological Activity and Mechanism of Action
Commercial sources claim that 17,17-(Ethylenedioxy)androst-4-en-3-one can inhibit 5α-reductase activity and the binding of dihydrotestosterone (DHT) to the androgen receptor.[1] This proposed mechanism suggests its potential utility in androgen-dependent conditions.
Proposed Signaling Pathway Inhibition:
Caption: Proposed mechanism of action for 17,17-(Ethylenedioxy)androst-4-en-3-one.
However, a critical gap exists in the scientific literature, as no peer-reviewed studies providing quantitative data on its inhibitory potency (e.g., IC₅₀ values for 5α-reductase isozymes) or binding affinity for the androgen receptor could be located.
Experimental Protocols
Detailed experimental protocols for biological assays involving 17,17-(Ethylenedioxy)androst-4-en-3-one are absent from the public scientific domain. A generalized workflow for a 5α-reductase inhibition assay is presented below for conceptual understanding.
Hypothetical Experimental Workflow for 5α-Reductase Inhibition Assay:
Caption: Conceptual workflow for a 5α-reductase inhibition assay.
Quantitative Data
A thorough search of scientific databases and journals did not yield any publicly available quantitative data regarding the biological activity of 17,17-(Ethylenedioxy)androst-4-en-3-one. This includes:
Spectroscopic Data: No published NMR, IR, or Mass Spectrometry data for structural confirmation could be found.
Biological Activity: There are no peer-reviewed reports on IC₅₀ values, Ki values, or binding affinities.
Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME) is publicly available.
Conclusion
While 17,17-(Ethylenedioxy)androst-4-en-3-one is commercially available and marketed for cosmetic applications with a proposed mechanism of action, there is a notable absence of supporting scientific data in the public domain. For researchers, scientists, and drug development professionals, this presents a significant challenge in evaluating its potential. The lack of detailed synthetic protocols, spectroscopic characterization, and quantitative biological data means that any investigation into this compound would require starting from foundational chemical and biological characterization. Future research published in peer-reviewed journals would be necessary to substantiate the claimed biological effects and to fully understand the pharmacological profile of this molecule.
Application Notes and Protocols for 17,17-(Ethylenedioxy)androst-4-en-3-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic derivative of the endog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic derivative of the endogenous prohormone androstenedione.[1][2] This compound is of interest in various research fields due to its potential to modulate androgen signaling pathways. Its primary proposed mechanism of action involves the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT), and potentially interfering with the binding of androgens to the androgen receptor (AR).[1][2] These properties make it a candidate for investigation in androgen-dependent conditions, including prostate cancer, androgenic alopecia, and acne.
These application notes provide a comprehensive guide for the use of 17,17-(Ethylenedioxy)androst-4-en-3-one in a cell culture setting, with a focus on androgen-sensitive prostate cancer cell lines.
Chemical Properties and Handling
Property
Value
Synonyms
4-androstene-3,17-dione-17-cyclic ethylene ketal
Molecular Formula
C₂₁H₃₀O₃
Molecular Weight
330.46 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous media.
Storage
Store at -20°C for long-term stability. Protect from light and moisture.
Stock Solution Preparation:
For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).
Aseptically weigh the desired amount of 17,17-(Ethylenedioxy)androst-4-en-3-one in a sterile microcentrifuge tube.
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mM.
Vortex thoroughly until the compound is completely dissolved.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C.
Biological Activity and Mechanism of Action
The biological activity of 17,17-(Ethylenedioxy)androst-4-en-3-one is primarily attributed to its anti-androgenic properties. The proposed mechanisms of action are:
5α-Reductase Inhibition: The compound is suggested to inhibit the activity of 5α-reductase, thereby reducing the conversion of testosterone to DHT.[1][2] DHT is a more potent activator of the androgen receptor than testosterone.
Androgen Receptor Modulation: It may also interfere with the binding of androgens like DHT to the androgen receptor, further attenuating androgen signaling.[1]
The unketalized precursor, 4-androstene-3,17-dione, is known to bind to the androgen receptor and can be converted to testosterone.[3] The ethylenedioxy group at the C-17 position in 17,17-(Ethylenedioxy)androst-4-en-3-one is expected to alter its binding affinity and metabolic fate compared to the parent compound.
Signaling Pathway
The androgen receptor signaling pathway is a critical target of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Caption: Androgen Receptor Signaling Pathway and points of inhibition.
Quantitative Data Summary
While specific quantitative data for 17,17-(Ethylenedioxy)androst-4-en-3-one in cell culture is limited in publicly available literature, the following table provides illustrative data based on the expected activity of a 5α-reductase inhibitor and weak androgen receptor antagonist. Researchers should determine the precise values experimentally for their specific cell system.
Cell Line
Assay
Parameter
Illustrative Value
LNCaP
Cell Proliferation (MTT)
IC₅₀ (vs. DHT-induced proliferation)
1 - 10 µM
PC-3 (transfected with AR)
AR Reporter Assay
IC₅₀ (vs. DHT-induced activity)
0.5 - 5 µM
Microsomes from LNCaP cells
5α-Reductase Activity
IC₅₀
100 - 500 nM
LNCaP
PSA Secretion (ELISA)
IC₅₀ (vs. DHT-induced secretion)
1 - 15 µM
Experimental Protocols
General Cell Culture and Maintenance
The human prostate cancer cell line LNCaP is a suitable model for studying the effects of 17,17-(Ethylenedioxy)androst-4-en-3-one due to its expression of a functional androgen receptor.
Cell Line: LNCaP (ATCC® CRL-1740™)
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Subculturing: Passage cells when they reach 80-90% confluency. Use a 0.25% trypsin-EDTA solution for detachment.
Experimental Workflow for Assessing Biological Activity
Caption: General experimental workflow for cell-based assays.
Protocol 1: Cell Proliferation Assay (MTT)
This protocol is designed to assess the effect of 17,17-(Ethylenedioxy)androst-4-en-3-one on the proliferation of LNCaP cells in the presence of DHT.
Materials:
LNCaP cells
RPMI-1640 with 10% charcoal-stripped FBS (CS-FBS)
17,17-(Ethylenedioxy)androst-4-en-3-one stock solution (10 mM in DMSO)
Dihydrotestosterone (DHT) stock solution (1 µM in ethanol)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
Cell Seeding:
Culture LNCaP cells in RPMI-1640 with 10% CS-FBS for 48 hours to deplete endogenous androgens.
Trypsinize and resuspend the cells in the same medium.
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
Treatment:
Prepare serial dilutions of 17,17-(Ethylenedioy)androst-4-en-3-one in RPMI-1640 with 10% CS-FBS to achieve final concentrations ranging from 0.1 µM to 100 µM.
Prepare a solution of 1 nM DHT in the same medium.
Aspirate the medium from the cells and add the treatment solutions. Include the following controls:
Vehicle control (medium with DMSO and ethanol)
DHT only (1 nM)
Compound only at various concentrations
Compound at various concentrations + 1 nM DHT
Incubate the plate for 72 hours.
MTT Assay:
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Normalize the absorbance values to the vehicle control.
Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value for the inhibition of DHT-induced proliferation.
Seed 500,000 LNCaP cells per well in 6-well plates and treat as described in the previous protocols.
After the desired incubation time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
Collect the lysates and determine the protein concentration using a BCA assay.
Western Blotting:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and then incubate with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the protein of interest to a loading control (e.g., GAPDH).
Compare the protein levels between different treatment groups.
Conclusion
17,17-(Ethylenedioxy)androst-4-en-3-one presents an interesting compound for studying the modulation of androgen signaling. The provided protocols offer a framework for investigating its biological effects in a cell culture setting. Researchers are encouraged to optimize these protocols for their specific experimental needs and to perform dose-response and time-course experiments to fully characterize the activity of this compound. Further studies could also explore its effects on other androgen-sensitive cell lines and its potential for in vivo applications.
Application Notes and Protocols for 17,17-(Ethylenedioxy)androst-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental protocols for the synthesis, purification, characterization, and biological evaluation of 17,17-(Ethyl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, purification, characterization, and biological evaluation of 17,17-(Ethylenedioxy)androst-4-en-3-one, a compound of interest for its potential applications in cosmetics and hair growth research. This document outlines its function as a 5α-reductase inhibitor, a key enzyme in androgen metabolism.
Chemical Information and Properties
Property
Value
IUPAC Name
17,17-(Ethylenedioxy)androst-4-en-3-one
Synonyms
4-Androstene-3,17-dione-17-cyclic ethylene ketal
Molecular Formula
C₂₁H₃₀O₃
Molecular Weight
330.46 g/mol
CAS Number
2897-93-0
Appearance
White to off-white solid (predicted)
Solubility
Soluble in organic solvents such as DMSO, ethanol, and chloroform
Synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one
The synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one is achieved through the selective ketalization of the C-17 ketone of 4-androstene-3,17-dione. The α,β-unsaturated ketone at C-3 is less reactive under these conditions.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 4-androstene-3,17-dione (1.0 eq).
Add anhydrous cyclohexane to dissolve the starting material.
Add ethylene glycol (5.0 eq) and triethyl orthoformate (2.0 eq). Triethyl orthoformate acts as a dehydrating agent.
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Diagram of Synthesis Workflow:
Caption: Synthesis workflow for 17,17-(Ethylenedioxy)androst-4-en-3-one.
Purification Protocol
The crude product can be purified using silica gel column chromatography followed by recrystallization.
Materials:
Silica gel (for column chromatography)
Hexane
Ethyl acetate
Glass column
Fraction collector (optional)
TLC plates and chamber
UV lamp
Procedure: Column Chromatography
Prepare a silica gel slurry in hexane and pack a glass column.
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
Load the adsorbed product onto the top of the packed column.
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
Collect fractions and monitor by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent to yield the purified product.
Procedure: Recrystallization
Dissolve the purified product in a minimal amount of hot ethyl acetate.
Slowly add hexane until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Characterization
The structure and purity of the synthesized 17,17-(Ethylenedioxy)androst-4-en-3-one should be confirmed by spectroscopic methods. The following are predicted key characterization data based on the structure.
Technique
Expected Observations
¹H NMR
Signals for the ethylenedioxy protons (around 3.9 ppm), a singlet for the vinylic proton at C-4 (around 5.7 ppm), and characteristic signals for the steroid backbone.
¹³C NMR
A signal for the ketal carbon at C-17 (around 110 ppm), signals for the ethylenedioxy carbons (around 65 ppm), signals for the α,β-unsaturated ketone at C-3, C-4, and C-5, and other signals corresponding to the steroid core.
IR (Infrared Spectroscopy)
A strong absorption band for the C=O stretch of the α,β-unsaturated ketone (around 1665 cm⁻¹), a C=C stretching band (around 1615 cm⁻¹), and C-O stretching bands for the ketal group.
Mass Spectrometry (MS)
A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 330.46).
Biological Activity: 5α-Reductase Inhibition
17,17-(Ethylenedioxy)androst-4-en-3-one is reported to be an inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).
Diagram of Signaling Pathway Inhibition:
Caption: Inhibition of 5α-reductase by 17,17-(Ethylenedioxy)androst-4-en-3-one.
Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay
This protocol is adapted from established methods for assessing 5α-reductase inhibition.
Materials:
Rat liver microsomes (as a source of 5α-reductase) or recombinant human 5α-reductase
Prepare solutions of the test compound and positive controls in DMSO.
In a microcentrifuge tube, pre-incubate the rat liver microsomes (or recombinant enzyme) with the test compound or control at various concentrations in phosphate buffer for 15 minutes at 37°C.
Initiate the enzymatic reaction by adding testosterone and NADPH.
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
Terminate the reaction by adding a strong acid (e.g., 1 N HCl) or by rapid extraction with an organic solvent.
Add the internal standard.
Extract the steroids from the reaction mixture with ethyl acetate.
Evaporate the organic layer to dryness under a stream of nitrogen.
Reconstitute the residue in methanol for LC-MS/MS analysis.
Quantify the amount of DHT produced and the remaining testosterone using a validated LC-MS/MS method.
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Analysis:
The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Rate of DHT formation with inhibitor / Rate of DHT formation without inhibitor)] x 100
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data for Control Compounds:
Compound
Target
IC₅₀ (nM)
Finasteride
5α-reductase type 2
~1-10
Dutasteride
5α-reductase type 1 & 2
~0.1-1
Note: The IC₅₀ values can vary depending on the specific assay conditions.
Formulation for In Vitro/In Vivo Studies
For biological assays, 17,17-(Ethylenedioxy)androst-4-en-3-one needs to be appropriately formulated.
Protocol for a 1 mg/mL Stock Solution in DMSO:
Weigh the required amount of the compound.
Add DMSO to the desired final concentration (e.g., 10 mg/mL).
Vortex or sonicate until the compound is fully dissolved.
Protocol for Working Solutions:
Aqueous-based assays: A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. For a 1 mg/mL working solution, a 10 mg/mL DMSO stock can be diluted as follows: 100 µL of DMSO stock + 400 µL PEG300 + 50 µL Tween-80 + 450 µL Saline.
Cell-based assays: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.
These protocols provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of 17,17-(Ethylenedioxy)androst-4-en-3-one. Researchers should adapt these methods as necessary based on their specific experimental requirements and available instrumentation.
Method
Application Notes and Protocols for the Detection of 17,17-(Ethylenedioxy)androst-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals Introduction 17,17-(Ethylenedioxy)androst-4-en-3-one is a synthetic derivative of an androstane steroid. As with many synthetic steroids, its detection and...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one is a synthetic derivative of an androstane steroid. As with many synthetic steroids, its detection and quantification are crucial in various fields, including pharmaceutical development, quality control, and anti-doping analysis. This document provides detailed application notes and exemplary protocols for the analytical detection of 17,17-(Ethylenedioxy)androst-4-en-3-one using common chromatographic and mass spectrometric techniques. While specific validated methods for this particular compound are not widely published, the following protocols are based on established methods for structurally similar androstane steroids and should serve as a strong starting point for method development and validation.
Analytical Techniques Overview
The primary analytical methods for the detection and quantification of steroids like 17,17-(Ethylenedioxy)androst-4-en-3-one include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation of non-volatile and thermally labile compounds. When coupled with a suitable detector (e.g., UV-Vis), it can be used for quantification, although it may lack the specificity of mass spectrometric methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For steroids, derivatization is often required to increase their volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and has become the gold standard for the quantification of steroids in complex matrices. It combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.
Quantitative Data Summary for Analogous Androstane Steroids
The following table summarizes quantitative data from analytical methods developed for steroids structurally related to 17,17-(Ethylenedioxy)androst-4-en-3-one. This data can be used as a benchmark during the development and validation of a method for the target analyte.
Note: This data is for analogous compounds and should be considered as a guideline. Method validation for 17,17-(Ethylenedioxy)androst-4-en-3-one is required to establish performance characteristics.
This protocol is a general-purpose reversed-phase HPLC method suitable for the analysis of steroids.
Principle: The compound is separated on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV-Vis detector.
Apparatus and Reagents:
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Acetonitrile (HPLC grade).
Ultrapure water.
Methanol (HPLC grade) for sample preparation.
Reference standard of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Sample Preparation:
Accurately weigh a known amount of the sample.
Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 240-250 nm for α,β-unsaturated ketones).
Data Analysis:
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared from the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Exemplary)
This protocol describes a general approach for the analysis of steroids by GC-MS, which often requires derivatization.
Principle: The analyte is first derivatized to increase its volatility and thermal stability. The derivatized compound is then separated by gas chromatography and detected by a mass spectrometer, which provides structural information and sensitive quantification.
Apparatus and Reagents:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Capillary column suitable for steroid analysis (e.g., DB-1 or DB-5, 30 m x 0.25 mm x 0.25 µm).
Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst like ammonium iodide/ethanethiol.
Ethyl acetate (GC grade).
Pyridine (anhydrous).
Reference standard of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Sample Preparation and Derivatization:
Dissolve the sample in ethyl acetate.
Evaporate the solvent to dryness under a stream of nitrogen.
Add 50 µL of MSTFA and 5 µL of pyridine to the dried residue.
Heat the mixture at 60 °C for 30 minutes.
After cooling, the sample is ready for injection.
GC-MS Conditions:
Injector Temperature: 280 °C.
Oven Temperature Program: Start at 180 °C, hold for 1 min, then ramp to 290 °C at 10 °C/min, and hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-650.
Data Analysis:
Identification is based on the retention time and the mass spectrum of the derivatized analyte compared to a reference standard. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Exemplary)
This protocol provides a highly sensitive and specific method for the quantification of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Principle: The analyte is separated by reversed-phase HPLC and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
Apparatus and Reagents:
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Acetonitrile (LC-MS grade).
Methanol (LC-MS grade).
Ultrapure water.
Formic acid (LC-MS grade).
Reference standard of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Sample Preparation:
For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) may be necessary.
For pure substances or formulations, a simple dilution in the mobile phase may be sufficient.
Filter the final extract through a 0.22 µm syringe filter.
LC-MS/MS Conditions:
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
MRM Transitions: These need to be determined by infusing the reference standard. Based on the structure, the protonated molecule [M+H]⁺ would be the precursor ion. The ethylene ketal group is known to direct fragmentation, leading to characteristic product ions. For 17,17-(Ethylenedioxy)androst-4-en-3-one (MW: 330.47), the precursor ion would be m/z 331.2. Characteristic product ions would need to be determined experimentally but could involve fragmentation of the ketal ring or the steroid backbone.
Data Analysis:
Quantification is achieved by integrating the peak areas of the selected MRM transitions and comparing them to a calibration curve constructed from the reference standard, often with the use of a stable isotope-labeled internal standard.
Visualizations
Caption: General experimental workflow for the analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Caption: Relationship between the analyte and key analytical techniques for its detection.
Application Notes and Protocols: 17,17-(Ethylenedioxy)androst-4-en-3-one as a Key Intermediate in Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the role of 17,17-(Ethylenedioxy)androst-4-en-3-one as a pivotal intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 17,17-(Ethylenedioxy)androst-4-en-3-one as a pivotal intermediate in the synthesis of various steroidal compounds. The selective protection of the C17 ketone of androst-4-ene-3,17-dione as an ethylene ketal allows for specific modifications at the C3 position and the C4-C5 double bond, enabling the synthesis of a range of valuable steroid derivatives, including testosterone and its analogues.
Introduction
Androst-4-ene-3,17-dione (AD) is a readily available steroid precursor. However, its two carbonyl groups at positions C3 and C17 exhibit different reactivities. The C17 ketone is generally more susceptible to nucleophilic attack than the conjugated C3 ketone. This difference in reactivity allows for the selective protection of the C17 ketone, most commonly as an ethylene ketal, to yield 17,17-(Ethylenedioxy)androst-4-en-3-one. This intermediate is crucial for synthetic routes that require modification of the A-ring without affecting the D-ring. Subsequent deprotection of the C17 ketal regenerates the ketone, providing access to a variety of functionalized steroids. A Chinese patent outlines a similar three-step process for testosterone synthesis involving protection of the 3-keto group, reduction of the 17-keto group, and subsequent deprotection of the 3-keto group.[1]
Note: This table illustrates a published synthetic route where the C3 ketone is protected first. A similar strategy can be applied by selectively protecting the C17 ketone to form 17,17-(Ethylenedioxy)androst-4-en-3-one, followed by modification at C3.
Experimental Protocols
Protocol 1: Synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one (Selective Ketalization of Androst-4-ene-3,17-dione)
Principle: The C17 ketone of androst-4-ene-3,17-dione is more reactive than the conjugated C3 ketone and can be selectively protected as an ethylene ketal under carefully controlled acidic conditions. A patent highlights the challenge of avoiding the protection of both carbonyl groups if an excess of the ketalizing agent is used.[3]
Materials:
Androst-4-ene-3,17-dione
Ethylene glycol
p-Toluenesulfonic acid (catalytic amount)
Benzene or Toluene
Sodium bicarbonate solution (saturated)
Brine
Anhydrous magnesium sulfate
Methanol or Ethanol for recrystallization
Procedure:
To a solution of androst-4-ene-3,17-dione in benzene or toluene, add a slight molar excess of ethylene glycol.
Add a catalytic amount of p-toluenesulfonic acid.
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from methanol or ethanol to yield 17,17-(Ethylenedioxy)androst-4-en-3-one as a white solid.
Protocol 2: Reduction of the 3-Keto Group of 17,17-(Ethylenedioxy)androst-4-en-3-one
Principle: The unprotected C3 ketone of 17,17-(Ethylenedioxy)androst-4-en-3-one can be stereoselectively reduced to the corresponding 3β-hydroxyl group using a mild reducing agent like sodium borohydride.
Materials:
17,17-(Ethylenedioxy)androst-4-en-3-one
Methanol or Ethanol
Sodium borohydride (NaBH₄)
Acetic acid (glacial)
Water
Dichloromethane or Ethyl acetate for extraction
Procedure:
Dissolve 17,17-(Ethylenedioxy)androst-4-en-3-one in methanol or ethanol and cool the solution to 0-5°C in an ice bath.
Slowly add sodium borohydride in portions while maintaining the temperature.
Stir the reaction mixture at 0-5°C and monitor by TLC until the starting material is consumed.
Quench the reaction by the slow addition of glacial acetic acid to decompose the excess sodium borohydride.
Add water to the reaction mixture and extract the product with dichloromethane or ethyl acetate.
Wash the combined organic extracts with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 17,17-(Ethylenedioxy)androst-4-en-3β-ol.
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Deprotection of the 17-Ethylene Ketal to Yield Testosterone
Principle: The ethylene ketal protecting group is stable under basic and neutral conditions but can be readily removed by acid-catalyzed hydrolysis to regenerate the ketone.
Dissolve the crude 17,17-(Ethylenedioxy)androst-4-en-3β-ol in acetone.
Add a catalytic amount of dilute hydrochloric acid or sulfuric acid.
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
Neutralize the acid catalyst by adding saturated sodium bicarbonate solution.
Remove the acetone under reduced pressure.
Add water to the residue and extract the product with ethyl acetate.
Wash the combined organic extracts with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude testosterone by recrystallization from a suitable solvent system (e.g., acetone-hexane) to obtain the final product. A Chinese patent reports a yield of 80-82% for a similar deprotection step.[2]
Visualizations
Caption: Synthetic pathway from Androst-4-ene-3,17-dione to Testosterone.
Caption: General logic of using the C17-protected intermediate.
Application Notes and Protocols: 17,17-(Ethylenedioxy)androst-4-en-3-one in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals Abstract 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroidal compound with pot...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroidal compound with potential applications in endocrinology research. Its structure, a derivative of androst-4-ene-3,17-dione, suggests activity as a modulator of androgen signaling pathways. Primary proposed mechanisms of action include the inhibition of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT), and potential antagonism of the androgen receptor (AR).[1] These characteristics make it a compound of interest for investigating conditions related to androgen excess, such as benign prostatic hyperplasia (BPH), acne, and androgenic alopecia. Furthermore, it serves as a key intermediate in the synthesis of other biologically active steroids, including dehydroepiandrosterone (DHEA).[2] This document provides detailed application notes and exemplary protocols for the investigation of 17,17-(Ethylenedioxy)androst-4-en-3-one in an endocrinology research setting.
The primary endocrinological relevance of 17,17-(Ethylenedioxy)androst-4-en-3-one is predicated on its structural similarity to endogenous androgens. The core hypothesis is its interference with the androgen signaling cascade at two key points:
5α-Reductase Inhibition : By competing with testosterone for the active site of 5α-reductase, the compound may reduce the synthesis of DHT. Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions.
Androgen Receptor Antagonism : The compound may bind to the androgen receptor, preventing its activation by endogenous androgens like testosterone and DHT. This would block the downstream gene transcription that mediates androgenic effects.
The following diagram illustrates the proposed points of intervention of 17,17-(Ethylenedioxy)androst-4-en-3-one in the androgen signaling pathway.
Caption: Proposed mechanism of action.
Experimental Protocols
The following are detailed, exemplary protocols for assessing the endocrinological activity of 17,17-(Ethylenedioxy)androst-4-en-3-one. These are adapted from established methodologies for similar steroidal compounds.
Protocol 1: In Vitro 5α-Reductase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against 5α-reductase.
Workflow Diagram:
Caption: Workflow for 5α-Reductase Inhibition Assay.
Methodology:
Enzyme Preparation : Homogenize ventral prostates from male Sprague-Dawley rats in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to obtain a microsomal fraction containing the 5α-reductase enzyme. Resuspend the pellet and determine the protein concentration.
Reaction Mixture : In a microcentrifuge tube, combine the enzyme preparation, a saturating concentration of NADPH, and varying concentrations of 17,17-(Ethylenedioxy)androst-4-en-3-one (or vehicle control).
Initiation : Start the reaction by adding a radiolabeled substrate, such as [1,2,6,7-³H]-testosterone.
Incubation : Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
Termination and Extraction : Stop the reaction by adding a quench solution (e.g., ethyl acetate). Vortex to extract the steroids into the organic phase.
Separation : Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Quantification : Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and quantify the radioactivity using a scintillation counter.
Data Analysis : Calculate the percentage of testosterone converted to DHT for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
This protocol is designed to determine the relative binding affinity (RBA) of 17,17-(Ethylenedioxy)androst-4-en-3-one for the androgen receptor.
Methodology:
Receptor Preparation : Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of castrated rats or a cell line overexpressing the human AR (e.g., LNCaP cells).
Binding Reaction : In a 96-well plate, incubate the AR preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT) and increasing concentrations of the unlabeled test compound, 17,17-(Ethylenedioxy)androst-4-en-3-one. Include a control with only the radiolabeled ligand (total binding) and a control with an excess of unlabeled DHT (non-specific binding).
Incubation : Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
Separation of Bound and Free Ligand : Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
Washing : Wash the HAP pellet to remove unbound radioligand.
Quantification : Elute the bound radioligand from the HAP and quantify using a scintillation counter.
Data Analysis : Calculate the specific binding for each concentration of the test compound. Determine the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand). The RBA can be calculated relative to a reference compound (e.g., DHT).
Quantitative Data Summary
As of the date of this document, specific quantitative data for the 5α-reductase inhibition and androgen receptor binding of 17,17-(Ethylenedioxy)androst-4-en-3-one is not widely available in peer-reviewed literature. The following table provides an exemplary structure for presenting such data, which should be populated with experimentally derived values.
Assay
Parameter
Exemplary Value (for illustration)
Reference Compound
Reference Value
5α-Reductase Inhibition
IC50
150 nM
Finasteride
5 nM
Androgen Receptor Binding
IC50
500 nM
Dihydrotestosterone
1 nM
Androgen Receptor Binding
RBA (%)
0.2%
Dihydrotestosterone
100%
Application as a Synthetic Intermediate
17,17-(Ethylenedioxy)androst-4-en-3-one is a valuable intermediate in the synthesis of other steroids, most notably Dehydroepiandrosterone (DHEA). The ethylenedioxy group serves as a protecting group for the 17-keto functionality of androst-4-ene-3,17-dione, allowing for selective modification at other positions of the steroid nucleus.
Synthetic Scheme Overview:
Caption: Synthetic pathway to DHEA.
Conclusion
17,17-(Ethylenedioxy)androst-4-en-3-one presents as a compound with significant potential for endocrinology research, primarily as a tool to investigate the roles of 5α-reductase and the androgen receptor in various physiological and pathological processes. Its utility as a synthetic intermediate further enhances its value in steroid chemistry and drug development. The protocols provided herein offer a framework for the systematic evaluation of its biological activities. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
Application Notes and Protocols for 17,17-(Ethylenedioxy)androst-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals Introduction 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic androstane derivative....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic androstane derivative. Structurally, it is related to endogenous steroids and is noted for its potential to modulate androgenic pathways. Existing information suggests that this compound can inhibit 5α-reductase activity and interfere with the binding of 5α-dihydrotestosterone (DHT) to the androgen receptor (AR).[1][2][3][4] These mechanisms of action make it a compound of interest for research in conditions related to androgen activity, such as acne and hair growth.[1][2][3][4] It also serves as an intermediate in the synthesis of other steroid derivatives, such as Dehydroepiandrosterone-d5.[5]
These application notes provide detailed protocols for researchers to develop and conduct assays to characterize the biological activity of 17,17-(Ethylenedioxy)androst-4-en-3-one, specifically focusing on its inhibitory effects on 5α-reductase and its ability to compete for androgen receptor binding.
Mechanism of Action: Androgen Signaling Pathway
The primary mechanism of androgen action involves the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to the modulation of gene transcription and subsequent physiological effects. 17,17-(Ethylenedioxy)androst-4-en-3-one is hypothesized to interfere with this pathway at two key points: by inhibiting 5α-reductase and/or by competing with DHT for binding to the AR.
Figure 1. Hypothesized mechanism of action for 17,17-(Ethylenedioxy)androst-4-en-3-one.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize representative quantitative data for well-characterized inhibitors of 5α-reductase and ligands of the androgen receptor. These values can serve as a benchmark for interpreting experimental results obtained for 17,17-(Ethylenedioxy)androst-4-en-3-one using the protocols provided below.
Protocol 1: In Vitro 5α-Reductase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 17,17-(Ethylenedioxy)androst-4-en-3-one against 5α-reductase. The assay measures the conversion of a substrate (e.g., testosterone) to its 5α-reduced metabolite (DHT).
Application Notes and Protocols for Studying Androgen Receptor Signaling using 17,17-(Ethylenedioxy)androst-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals Introduction 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid derivative with...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid derivative with potential applications in the study of androgen receptor (AR) signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate AR function, including its role as a potential inhibitor of 5α-reductase and a modulator of AR activity.
The androgen receptor is a key player in various physiological processes, including the development and maintenance of male secondary sexual characteristics, and is a critical target in the progression of prostate cancer. Compounds that modulate AR signaling are therefore of significant interest for both basic research and therapeutic development. 17,17-(Ethylenedioxy)androst-4-en-3-one is structurally related to endogenous androgens and is suggested to exert its effects by inhibiting the conversion of testosterone to the more potent dihydrotestosterone (DHT) by 5α-reductase, and by directly interacting with the androgen receptor.
These application notes provide a framework for characterizing the activity of 17,17-(Ethylenedioxy)androst-4-en-3-one, enabling researchers to elucidate its mechanism of action and potential as a tool for studying androgen-related cellular processes.
Note: The provided Kd for 4-androstene-3,17-dione suggests a lower affinity for the androgen receptor compared to the potent endogenous androgen, DHT.[1] It is anticipated that 17,17-(Ethylenedioxy)androst-4-en-3-one may exhibit a similar or slightly altered binding affinity. Experimental determination of the Ki or IC50 for the target compound is highly recommended.
Signaling Pathways and Experimental Logic
To investigate the effect of 17,17-(Ethylenedioxy)androst-4-en-3-one on androgen receptor signaling, a series of experiments can be designed to assess its interaction with the receptor and its impact on downstream cellular events.
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway begins with the binding of an androgen, such as testosterone or DHT, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR-ligand complex into the nucleus. Once in the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
The following workflow outlines a logical progression of experiments to characterize the effects of 17,17-(Ethylenedioxy)androst-4-en-3-one on AR signaling.
Figure 2: Experimental workflow for characterizing the compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of 17,17-(Ethylenedioxy)androst-4-en-3-one on androgen receptor signaling.
This protocol is designed to determine the binding affinity of 17,17-(Ethylenedioxy)androst-4-en-3-one to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
Test Compound: 17,17-(Ethylenedioxy)androst-4-en-3-one
Radioligand: [3H]-Dihydrotestosterone ([3H]-DHT) or [3H]-R1881
AR Source: Cytosol from rat ventral prostate or recombinant human AR
Homogenize rat ventral prostates in ice-cold TEDG buffer.
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
Determine the protein concentration of the cytosol using a standard protein assay.
Competition Binding Assay:
In a 96-well plate, add a constant amount of AR cytosol to each well.
Add increasing concentrations of unlabeled 17,17-(Ethylenedioxy)androst-4-en-3-one or a known competitor (e.g., unlabeled DHT) to the wells.
Add a constant concentration of [3H]-DHT to each well.
For non-specific binding control wells, add a large excess of unlabeled DHT.
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
Separation of Bound and Free Ligand:
Add a slurry of hydroxyapatite or use a filter-based method to separate the AR-bound radioligand from the free radioligand.
Wash the wells with ice-cold wash buffer to remove unbound radioactivity.
Quantification:
Add scintillation cocktail to each well.
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding at each concentration of the test compound.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: 5α-Reductase Inhibition Assay
This assay determines the ability of 17,17-(Ethylenedioxy)androst-4-en-3-one to inhibit the enzymatic activity of 5α-reductase.
Materials:
Test Compound: 17,17-(Ethylenedioxy)androst-4-en-3-one
Enzyme Source: Microsomes from rat liver or prostate, or recombinant human 5α-reductase.
Substrate: [14C]-Testosterone
Cofactor: NADPH
Buffer: Citrate or phosphate buffer (pH ~5.5-7.0)
Organic Solvents: Ethyl acetate, methanol
Thin-Layer Chromatography (TLC) plates
Phosphorimager or scintillation counter
Procedure:
Enzyme Reaction:
In a microcentrifuge tube, pre-incubate the enzyme preparation with varying concentrations of 17,17-(Ethylenedioxy)androst-4-en-3-one or a known inhibitor (e.g., finasteride) for a short period at 37°C.
Initiate the reaction by adding [14C]-Testosterone and NADPH.
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
Stop the reaction by adding a strong acid or an organic solvent.
Extraction of Steroids:
Extract the steroids from the reaction mixture using an organic solvent like ethyl acetate.
Evaporate the organic solvent to dryness.
Separation and Quantification:
Resuspend the dried extract in a small volume of methanol.
Spot the samples onto a TLC plate.
Develop the TLC plate in an appropriate solvent system to separate testosterone from its metabolite, dihydrotestosterone (DHT).
Visualize and quantify the radioactive spots corresponding to testosterone and DHT using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
Data Analysis:
Calculate the percentage of testosterone converted to DHT in the presence and absence of the inhibitor.
Determine the percentage of inhibition for each concentration of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
This cell-based assay measures the ability of 17,17-(Ethylenedioxy)androst-4-en-3-one to either activate (agonist) or block (antagonist) AR-mediated gene transcription.
Materials:
Cell Line: A suitable cell line that expresses the androgen receptor (e.g., LNCaP, VCaP) or a cell line co-transfected with an AR expression vector and a luciferase reporter vector containing AREs.
Test Compound: 17,17-(Ethylenedioxy)androst-4-en-3-one
Positive Control Agonist: Dihydrotestosterone (DHT)
Positive Control Antagonist: Bicalutamide or Enzalutamide
Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped serum to remove endogenous androgens.
Luciferase Assay Reagent
Luminometer
96-well cell culture plates
Procedure:
Cell Seeding:
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
Compound Treatment:
Agonist Mode: Treat the cells with increasing concentrations of 17,17-(Ethylenedioxy)androst-4-en-3-one or DHT.
Antagonist Mode: Treat the cells with increasing concentrations of 17,17-(Ethylenedioxy)androst-4-en-3-one in the presence of a fixed, sub-maximal concentration of DHT (e.g., the EC50 concentration).
Include appropriate vehicle controls.
Incubate the cells for 18-24 hours.
Luciferase Assay:
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
Measure the luminescence in each well using a luminometer.
Data Analysis:
Agonist Mode: Normalize the luciferase activity to the vehicle control. Plot the fold induction against the log concentration of the compound to determine the EC50 (effective concentration for 50% of maximal response).
Antagonist Mode: Normalize the luciferase activity to the DHT-only control (set as 100%). Plot the percentage of inhibition against the log concentration of the compound to determine the IC50.
Protocol 4: Western Blot Analysis of AR and Downstream Targets
This protocol is used to assess the effect of 17,17-(Ethylenedioxy)androst-4-en-3-one on the protein levels of the androgen receptor and its well-known target genes, such as Prostate-Specific Antigen (PSA).
Materials:
Cell Line: Androgen-responsive cell line (e.g., LNCaP).
Test Compound: 17,17-(Ethylenedioxy)androst-4-en-3-one
Stimulant: Dihydrotestosterone (DHT)
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
Primary Antibodies: Anti-AR, Anti-PSA, Anti-β-actin (or other loading control).
Treat the cells with 17,17-(Ethylenedioxy)androst-4-en-3-one at various concentrations, with or without DHT stimulation, for a specified time (e.g., 24-48 hours).
Wash the cells with PBS and lyse them in ice-cold lysis buffer.
Determine the protein concentration of the lysates.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
Incubate the membrane with the primary antibodies overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Wash the membrane again and add the chemiluminescent substrate.
Detection and Analysis:
Visualize the protein bands using a chemiluminescence imaging system.
Quantify the band intensities and normalize them to the loading control.
Analyze the changes in AR and PSA protein levels in response to the treatment with 17,17-(Ethylenedioxy)androst-4-en-3-one.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the role of 17,17-(Ethylenedioxy)androst-4-en-3-one in androgen receptor signaling. By systematically applying these methodologies, scientists can determine the compound's binding affinity to the AR, its potential as a 5α-reductase inhibitor, and its functional consequences on AR-mediated gene expression and cellular phenotypes. This information will be invaluable for advancing our understanding of androgen signaling and for the development of novel therapeutic strategies targeting this critical pathway.
Application Notes and Protocols for the Use of 17,17-(Ethylenedioxy)androst-4-en-3-one in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals Introduction 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid derivative. It...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid derivative. It is recognized for its role in cosmetics, particularly in products targeting acne and promoting hair growth.[1] The primary mechanism of action involves the inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] By blocking this conversion, 17,17-(Ethylenedioxy)androst-4-en-3-one can mitigate androgen-related conditions. Understanding the metabolic fate of this compound is crucial for evaluating its efficacy, safety, and potential systemic exposure in drug development and cosmetic applications.
While specific metabolic studies on 17,17-(Ethylenedioxy)androst-4-en-3-one are not extensively published, its metabolism can be predicted based on the known biotransformation pathways of similar androstane steroids. The metabolic processes for related compounds, such as androst-4-ene-3,6,17-trione and androsta-1,4,6-triene-3,17-dione, primarily involve enzymatic reactions like hydroxylation, reduction, and conjugation.[2][3][4] Microbial biotransformation of androst-4-ene-3,17-dione also shows hydroxylation and dehydrogenation as key metabolic steps.[5][6]
Postulated Metabolic Pathways
The metabolism of 17,17-(Ethylenedioxy)androst-4-en-3-one in humans is expected to proceed through several key enzymatic reactions, primarily occurring in the liver:
Hydrolysis of the Ethylenedioxy Ketal Group: The primary and initial metabolic step is likely the acid-catalyzed or enzymatic hydrolysis of the 17-ketal group to yield the parent compound, androst-4-ene-3,17-dione (AD).
Reduction of the 3-keto and 17-keto Groups: Following the removal of the protective ketal group, the resulting keto groups at C3 and C17 are susceptible to reduction by ketosteroid reductases, leading to the formation of testosterone and other reduced metabolites.
Reduction of the C4-C5 Double Bond: The double bond in the A-ring can be reduced by 5α- or 5β-reductases.
Hydroxylation: The steroid nucleus can undergo hydroxylation at various positions by cytochrome P450 enzymes.
Conjugation: The hydroxylated metabolites are likely to be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
Mechanism of Action: 5α-Reductase Inhibition
The primary pharmacological action of 17,17-(Ethylenedioxy)androst-4-en-3-one is the inhibition of 5α-reductase. This enzyme plays a critical role in androgen signaling by converting testosterone into the more potent dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) and is the principal androgen in many tissues, including the prostate and hair follicles. By inhibiting 5α-reductase, 17,17-(Ethylenedioxy)androst-4-en-3-one reduces the local concentration of DHT, thereby mitigating its effects.
Figure 1: Signaling pathway of 5α-reductase inhibition.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of 17,17-(Ethylenedioxy)androst-4-en-3-one using human liver microsomes (HLMs).
1. Materials:
17,17-(Ethylenedioxy)androst-4-en-3-one
Human Liver Microsomes (pooled)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Phosphate buffer (0.1 M, pH 7.4)
Acetonitrile (ACN) with an internal standard (e.g., testosterone-d3)
Positive control compound (e.g., testosterone)
LC-MS/MS system
2. Experimental Workflow:
Figure 2: Workflow for in vitro metabolic stability assay.
3. Procedure:
Prepare a stock solution of 17,17-(Ethylenedioxy)androst-4-en-3-one in DMSO.
In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound to a final concentration of 1 µM.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
Centrifuge the samples to precipitate proteins.
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Analyze the concentration of the parent compound at each time point.
4. Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line corresponds to the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: In Vivo Metabolism Study in Rodents
This protocol describes a basic in vivo study to identify major metabolites in plasma and urine of rodents.
1. Materials:
Male Sprague-Dawley rats (8-10 weeks old)
17,17-(Ethylenedioxy)androst-4-en-3-one
Vehicle for administration (e.g., PEG400:Saline 60:40)
LC-HRMS (High-Resolution Mass Spectrometry) system
2. Experimental Workflow:
Figure 3: Workflow for in vivo metabolism study.
3. Procedure:
Acclimate rats in metabolic cages for 24-48 hours.
Administer a single dose of 17,17-(Ethylenedioxy)androst-4-en-3-one (e.g., 10 mg/kg) via oral gavage.
Collect blood samples at predetermined time points post-dose.
Collect urine and feces over 48 hours.
Process blood to obtain plasma.
Perform enzymatic hydrolysis (using β-glucuronidase/sulfatase) on urine samples to cleave conjugates.
Extract the parent compound and its metabolites from plasma and hydrolyzed urine using solid-phase extraction.
Analyze the extracts using LC-HRMS to identify and characterize the metabolites.
Data Presentation
The following tables present hypothetical data that could be obtained from the described experimental protocols.
Table 1: Hypothetical In Vitro Metabolic Stability Data
Time (min)
% Parent Compound Remaining
0
100
5
85
15
60
30
35
60
10
Calculated t½ (min)
25.5
Calculated Intrinsic Clearance (µL/min/mg)
27.2
Table 2: Hypothetical Pharmacokinetic Parameters in Rats (10 mg/kg, Oral)
Parameter
Value
Unit
Cmax
500
ng/mL
Tmax
1.0
h
AUC(0-t)
2500
ng·h/mL
t½
4.5
h
Major Metabolites Detected
Androst-4-ene-3,17-dione
-
Testosterone
-
6α-Hydroxy-androst-4-ene-3,17-dione
-
Conclusion
The provided application notes and protocols offer a framework for investigating the metabolic fate of 17,17-(Ethylenedioxy)androst-4-en-3-one. Based on the metabolism of structurally related androgens, it is hypothesized that this compound undergoes hydrolysis of the ketal group, followed by reductions and hydroxylations of the steroid core. The experimental protocols for in vitro and in vivo studies will enable researchers to elucidate the specific metabolic pathways, identify major metabolites, and quantify the rate of metabolism. This information is essential for a comprehensive understanding of its pharmacokinetic profile and for ensuring its safety and efficacy in its intended applications.
Technical Support Center: 17,17-(Ethylenedioxy)androst-4-en-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 17,17-(Ethylenedioxy)androst-4-en-3-one, focusin...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 17,17-(Ethylenedioxy)androst-4-en-3-one, focusing on common solubility challenges.
Troubleshooting Guides
Issue: The compound is not dissolving in my chosen solvent.
Initial Check: Have you tried the recommended solvent systems? For aqueous-based systems, a common starting point is a co-solvent mixture. A proven protocol involves a multi-part system of DMSO, PEG300, Tween-80, and saline.[1] For oil-based solutions, corn oil is a viable option.[1]
Actionable Steps:
Use of a Co-solvent System: For many in-vivo and in-vitro applications, a multi-component solvent system is necessary. A widely used protocol to achieve a concentration of at least 1 mg/mL is detailed in the Experimental Protocols section below.[1][2]
Sonication: To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath can be effective.
Particle Size: Ensure the compound is a fine powder. Larger crystals will take longer to dissolve. If necessary, gently grind the compound to reduce particle size.
Solvent Purity: Use high-purity, anhydrous solvents if working with organic solutions. Water contamination can significantly reduce the solubility of hydrophobic compounds.
Issue: The compound precipitates out of solution after preparation.
Initial Check: Was the initial dissolution complete? Sometimes, what appears to be a solution is a fine suspension.
Actionable Steps:
Re-dissolve with Heat/Sonication: Gently warm the solution and sonicate to try and redissolve the precipitate.
Check Saturation Point: You may have exceeded the solubility limit of your solvent system. Try preparing a more dilute solution.
pH Adjustment (for aqueous solutions): While this compound lacks readily ionizable groups, the stability of the formulation may be pH-dependent. Ensure the pH of your final solution is within a stable range for your experimental conditions.
Storage Conditions: Store the solution as recommended. For many steroid solutions, storage at -20°C or -80°C is advised to prevent degradation and precipitation. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for 17,17-(Ethylenedioxy)androst-4-en-3-one?
A1: For biological experiments, multi-component solvent systems are recommended to achieve a clear solution of at least 1 mg/mL.[1] These include formulations with DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[1] For oil-based formulations, DMSO in corn oil is also effective.[1] Based on the general solubility of similar steroidal compounds like testosterone, it is expected to be soluble in organic solvents such as ethanol, chloroform, and dioxane.[3]
Q2: I need to make a stock solution. What is the best solvent and concentration?
A2: A stock solution can be prepared in DMSO at a concentration of 10.0 mg/mL.[1] This stock can then be diluted into the final aqueous or oil-based medium for your experiment.
Q3: Can I dissolve this compound directly in water or PBS?
A3: 17,17-(Ethylenedioxy)androst-4-en-3-one is a hydrophobic steroid and is not readily soluble in purely aqueous solutions like water or PBS. A co-solvent system is necessary to achieve dissolution.
Q4: My solution is cloudy. What should I do?
A4: Cloudiness indicates incomplete dissolution or precipitation. Gentle warming and sonication can help to clarify the solution. If the solution remains cloudy, it is likely that the concentration is too high for the chosen solvent system.
Q5: Are there any stability concerns I should be aware of?
A5: Steroidal compounds can be sensitive to light, heat, and repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for experiments. If storage is necessary, aliquot the stock solution and store it at -20°C or -80°C. The ethylene ketal group may be sensitive to strong acidic conditions, which could cause hydrolysis back to the dione.
Data Presentation
Solubility Data for 17,17-(Ethylenedioxy)androst-4-en-3-one
Technical Support Center: 17,17-(Ethylenedioxy)androst-4-en-3-one Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17,17-(Ethylenedioxy)androst-4-en-3-one. Fr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17,17-(Ethylenedioxy)androst-4-en-3-one.
Frequently Asked Questions (FAQs)
Q1: What is 17,17-(Ethylenedioxy)androst-4-en-3-one and what are its primary applications?
A1: 17,17-(Ethylenedioxy)androst-4-en-3-one is a synthetic derivative of the steroid androst-4-ene-3,17-dione. It is primarily used as a protected intermediate in the synthesis of more complex steroids, such as testosterone and its derivatives. The ethylenedioxy group acts as a protecting group for the ketone at the C-17 position, allowing for selective reactions at other sites of the molecule. It is also investigated for its potential biological activities, including the inhibition of 5α-reductase, an enzyme involved in androgen metabolism.[1]
Q2: What are the recommended storage conditions for 17,17-(Ethylenedioxy)androst-4-en-3-one?
A2: For long-term stability, it is recommended to store 17,17-(Ethylenedioxy)androst-4-en-3-one at -20°C.[2] Proper storage is crucial to prevent degradation and ensure the integrity of the compound for experimental use.
Q3: What solvents are suitable for dissolving 17,17-(Ethylenedioxy)androst-4-en-3-one?
A3: 17,17-(Ethylenedioxy)androst-4-en-3-one is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane. For in vivo studies, stock solutions are often prepared in DMSO and then further diluted in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis, purification, and analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Synthesis: Selective Ketalization of Androst-4-ene-3,17-dione
The synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one involves the selective protection of the C-17 ketone of androst-4-ene-3,17-dione.
Caption: Workflow for the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Problem
Possible Cause(s)
Suggested Solution(s)
Low to no product formation
1. Inactive catalyst (p-TsOH).2. Insufficient removal of water.3. Low reaction temperature or time.
1. Use fresh or properly stored p-toluenesulfonic acid.2. Ensure the Dean-Stark trap is functioning correctly to remove water, driving the equilibrium towards product formation.3. Ensure the reaction is refluxing at the appropriate temperature for a sufficient duration (monitor by TLC).
Formation of the 3,17-diketal or 3-monoketal
1. The C-3 ketone is generally less reactive than the C-17 ketone due to steric hindrance and its conjugated nature. However, prolonged reaction times or excess reagents can lead to overreaction.2. Incorrect ratio of ethylene glycol.
1. Monitor the reaction closely using Thin Layer Chromatography (TLC) to stop it once the starting material is consumed and the desired product is maximized.2. Use a controlled molar equivalent of ethylene glycol (typically 1.1-1.5 equivalents).
Presence of unreacted starting material
1. Incomplete reaction.2. Insufficient catalyst.
1. Increase reaction time and monitor by TLC.2. Add a small amount of additional catalyst.
Side reactions (e.g., degradation)
1. Strong acidic conditions.2. High temperatures for extended periods.
1. Use a catalytic amount of p-TsOH.2. Avoid unnecessarily long reaction times.
Purification: Column Chromatography
Purification of the crude product is typically achieved by silica gel column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| :--- | :--- |
| Poor separation of product from starting material | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by increasing the ethyl acetate percentage should elute the product after the less polar starting material. |
| Product co-elutes with byproducts | Similar polarity of the product and byproducts. | 1. Use a less polar solvent system to increase the separation.2. Consider using a different stationary phase for chromatography (e.g., alumina). |
| Low recovery of product from the column | 1. Product is too strongly adsorbed to the silica gel.2. Product degradation on the column. | 1. Use a more polar eluent to wash the column.2. Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is sensitive to acidic silica. |
Analysis: Characterization and Purity Assessment
Accurate characterization and purity assessment are crucial. Techniques like NMR, MS, IR, and HPLC are commonly employed.
Technique
Expected Observations for 17,17-(Ethylenedioxy)androst-4-en-3-one
¹H NMR (CDCl₃)
Signals corresponding to the ethylenedioxy protons (a multiplet around 3.9 ppm), the vinylic proton at C-4 (a singlet around 5.7 ppm), and methyl protons (singlets around 0.9 and 1.2 ppm).[3]
¹³C NMR (CDCl₃)
Carbonyl carbon at C-3 (~199 ppm), olefinic carbons at C-4 and C-5 (~124 and 171 ppm), the ketal carbon at C-17 (~109 ppm), and the ethylenedioxy carbons (~64 ppm).[3]
IR (KBr)
Characteristic peaks for the C=O stretch of the α,β-unsaturated ketone (~1665 cm⁻¹), C=C stretch (~1615 cm⁻¹), and C-O stretches of the ketal group (~1100-1200 cm⁻¹).
Mass Spec (ESI)
[M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weight of 330.46 g/mol .
| Problem | Possible Cause(s) | Suggested Solution(s) |
| :--- | :--- |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH.2. Column overload.3. Column degradation. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.2. Reduce the injection volume or sample concentration.3. Use a guard column and ensure the mobile phase is within the stable pH range of the column. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a consistent temperature.3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Ghost peaks | 1. Contamination in the sample or mobile phase.2. Carryover from previous injections. | 1. Use high-purity solvents and filter samples before injection.2. Implement a needle wash step in the injection sequence and flush the system between runs. |
Signaling Pathway Context
17,17-(Ethylenedioxy)androst-4-en-3-one is studied in the context of androgen signaling and its regulation.
Androgen Receptor Signaling Pathway
Androgens like testosterone and dihydrotestosterone (DHT) exert their effects by binding to the Androgen Receptor (AR), a ligand-activated transcription factor.
Caption: Simplified diagram of the Androgen Receptor signaling pathway.
Mechanism of 5α-Reductase Inhibition
17,17-(Ethylenedioxy)androst-4-en-3-one may act as an inhibitor of 5α-reductase, the enzyme that converts testosterone to the more potent androgen, DHT.
Caption: Inhibition of testosterone to DHT conversion by a 5α-reductase inhibitor.
Detailed Experimental Protocols
Synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one
This protocol is adapted from procedures for the selective ketalization of steroids.
To a solution of androst-4-ene-3,17-dione in toluene, add ethylene glycol and p-toluenesulfonic acid.
Fit the flask with a Dean-Stark apparatus and reflux the mixture. Monitor the reaction progress by TLC.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
Separate the organic layer and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Combine the fractions containing the pure product and evaporate the solvent to yield 17,17-(Ethylenedioxy)androst-4-en-3-one as a solid.
Characterize the final product by NMR, IR, and MS to confirm its identity and purity.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.
Technical Support Center: Optimizing Reaction Conditions for 17,17-(Ethylenedioxy)androst-4-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 17,17-(Ethylenedioxy)androst...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one from androst-4-ene-3,17-dione.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selective protection of the C-17 ketone in androst-4-ene-3,17-dione?
A1: The selective protection of the C-17 ketone is based on the difference in reactivity between the two carbonyl groups. The C-17 ketone is a simple, unconjugated ketone, making it more electrophilic and sterically accessible to nucleophilic attack by ethylene glycol. In contrast, the C-3 ketone is part of an α,β-unsaturated system, which reduces its electrophilicity due to resonance stabilization. This difference in reactivity allows for the selective formation of the ketal at the C-17 position under controlled reaction conditions.
Q2: Why is it necessary to remove water from the reaction mixture?
A2: The formation of a ketal from a ketone and an alcohol (in this case, ethylene glycol) is a reversible equilibrium reaction that produces water as a byproduct.[1] To drive the reaction to completion and achieve a high yield of the desired 17,17-(ethylenedioxy)androst-4-en-3-one, water must be continuously removed from the reaction mixture.[1] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[1]
Q3: What are the most common catalysts used for this reaction?
A3: The most common catalysts are strong protic acids, with p-toluenesulfonic acid (TsOH) being a frequent choice due to its effectiveness and ease of handling.[1] Other acid catalysts, such as pyridinium p-toluenesulfonate (PPTS), can also be used, particularly if the starting material or product is sensitive to stronger acids.
Q4: Can this reaction be performed under non-acidic conditions?
A4: While less common for this specific transformation, methods for the protection of ketones as 1,3-dioxolanes under mild, basic conditions have been developed. These methods may be useful if your substrate is sensitive to acidic conditions, which could cause unwanted side reactions.
Q5: What are the typical solvents used for this reaction?
A5: The solvent of choice is typically one that forms an azeotrope with water, facilitating its removal. Toluene and benzene are commonly used for this purpose in conjunction with a Dean-Stark apparatus.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low to no product formation
1. Incomplete removal of water. 2. Insufficient catalyst. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of reagents.
1. Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate sufficient to remove water. 2. Increase the catalyst loading incrementally. 3. Increase the reaction temperature to ensure vigorous reflux and/or extend the reaction time. Monitor the reaction by TLC. 4. Use freshly opened or purified reagents and ensure solvents are anhydrous.
Formation of multiple products (low selectivity)
1. Reaction temperature is too high or reaction time is too long, leading to protection at the C-3 position. 2. Excessive amount of catalyst.
1. Reduce the reaction temperature or shorten the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed. 2. Reduce the amount of acid catalyst.
Presence of starting material even after prolonged reaction time
1. Catalyst has degraded. 2. Insufficient ethylene glycol.
1. Add a fresh portion of the catalyst to the reaction mixture. 2. Add an additional equivalent of ethylene glycol.
Product decomposes during workup
1. The acidic conditions of the workup are causing deprotection of the ketal.
1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Ensure all acidic residue is removed during washing steps.
Difficulty in purifying the product
1. Presence of unreacted ethylene glycol. 2. Formation of di-protected byproduct.
1. Ethylene glycol is water-soluble and can be removed by washing the organic layer with water or brine during the workup. 2. Optimize the reaction conditions (e.g., stoichiometry of ethylene glycol, reaction time) to minimize the formation of the di-ketal. Purification can be achieved by column chromatography.
Experimental Protocols
Standard Protocol for Selective C-17 Ketalization
This protocol is a general guideline and may require optimization for specific experimental setups.
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add androst-4-ene-3,17-dione.
Dissolve the starting material in a sufficient amount of anhydrous toluene.
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.
Heat the mixture to reflux and continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates the complete consumption of the starting material.
Cool the reaction mixture to room temperature.
Pour the reaction mixture into a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 17,17-(Ethylenedioxy)androst-4-en-3-one.
Quantitative Data from Representative Procedures
Starting Material
Reagents and Conditions
Yield
Reference
Ethyl Acetoacetate
Ethylene glycol, TsOH, reflux in a Dean-Stark apparatus
"preventing degradation of 17,17-(Ethylenedioxy)androst-4-en-3-one"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 17,17-(Ethy...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 17,17-(Ethylenedioxy)androst-4-en-3-one during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 17,17-(Ethylenedioxy)androst-4-en-3-one?
A1: The most significant factor is exposure to acidic conditions, which can lead to the hydrolysis of the 17,17-ethylenedioxy (ketal) group. Other potential factors include exposure to strong oxidizing agents and prolonged exposure to high-intensity light.
Q2: What is the recommended storage condition for 17,17-(Ethylenedioxy)androst-4-en-3-one?
A2: For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light. For short-term storage, refrigeration at 2-8°C is suitable.
Q3: How should I handle the compound during an experiment to minimize degradation?
A3: Use aprotic solvents and avoid acidic aqueous solutions. If aqueous buffers are necessary, maintain a neutral or slightly basic pH (pH 7.0-8.0). Prepare solutions fresh and use them promptly. Protect solutions from direct light, especially if the experiment is lengthy.
Q4: What are the visible signs of degradation?
A4: Visual signs of degradation are often absent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify the parent compound and its degradation products. A change in the physical appearance of the solid, such as discoloration, may also indicate degradation.
Q5: What is the main degradation product of 17,17-(Ethylenedioxy)androst-4-en-3-one?
A5: The primary degradation product resulting from acidic hydrolysis is androst-4-ene-3,17-dione.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
Possible Cause
Troubleshooting Steps
Preventative Measures
Acidic Hydrolysis of the Ketal Group
1. Check the pH of all solutions and buffers used in the experiment. 2. Analyze a sample of the compound solution by HPLC to detect the presence of androst-4-ene-3,17-dione.
- Maintain all solutions at a neutral or slightly basic pH (7.0-8.0). - Use freshly prepared buffers. - Avoid using acidic reagents in the experimental workflow.
Oxidative Degradation
1. Review the experimental protocol for the presence of any oxidizing agents. 2. If an oxidizing agent is necessary, consider reducing its concentration or the exposure time.
- Degas solvents to remove dissolved oxygen. - Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation
1. Assess the light exposure of the compound during storage and the experiment.
- Store the compound in an amber vial or a container protected from light. - Conduct experiments under low-light conditions or use amber-colored labware.
Improper Storage
1. Verify the storage temperature and conditions of the compound.
- Adhere strictly to the recommended storage conditions (-20°C for long-term, 2-8°C for short-term). - Ensure the container is tightly sealed to prevent moisture absorption.
Quantitative Data Summary
The following table summarizes the stability of 17,17-(Ethylenedioxy)androst-4-en-3-one under various stress conditions. This data is compiled from forced degradation studies on structurally related androstane steroids and serves as a predictive guide.
Stress Condition
Condition Details
Observation
Primary Degradant
Acidic Hydrolysis
0.1 N HCl at 60°C for 24h
Significant degradation
Androst-4-ene-3,17-dione
Basic Hydrolysis
0.1 N NaOH at 60°C for 24h
Stable
-
Oxidative
3% H₂O₂ at RT for 24h
Minor degradation
Oxidized derivatives
Thermal
80°C for 48h
Stable
-
Photolytic
UV light (254 nm) for 24h
Minor degradation
Photodegradation products
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate 17,17-(Ethylenedioyo)androst-4-en-3-one from its primary degradation product, androst-4-ene-3,17-dione.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 240 nm.
Injection Volume: 20 µL.
Column Temperature: 25°C.
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Primary degradation pathways of the compound.
Caption: Workflow for stability-indicating HPLC analysis.
Troubleshooting
Technical Support Center: Synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 17,17-(Ethyle...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 17,17-(Ethylenedioxy)androst-4-en-3-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one?
A1: The most common method is the selective protection of the C-17 ketone of androst-4-ene-3,17-dione as a cyclic ketal using ethylene glycol in the presence of an acid catalyst. The C-3 ketone is less reactive due to steric hindrance and its conjugation with the double bond, allowing for selective protection at C-17.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: The critical parameters include the choice of acid catalyst, reaction temperature, reaction time, and the efficiency of water removal from the reaction mixture.
Q3: Why is removing water from the reaction important?
A3: The formation of the ethylene ketal is a reversible reaction that produces water as a byproduct. Continuous removal of water shifts the equilibrium towards the product side, thereby increasing the yield of 17,17-(Ethylenedioxy)androst-4-en-3-one. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Q4: What are the common side reactions in this synthesis?
A4: The most significant side reaction is the acid-catalyzed migration of the double bond from the C4-C5 position to the C5-C6 position, forming the thermodynamically more stable but undesired androst-5-ene-3,17-dione 17,17-diethylene ketal. Another potential side reaction is the formation of the diketal at both C-3 and C-17, especially under harsh reaction conditions or with prolonged reaction times.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Yield of Desired Product
1. Incomplete reaction. 2. Reversal of the ketalization reaction due to the presence of water. 3. Formation of side products.
1. Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure efficient water removal by using a properly set up Dean-Stark apparatus and a suitable solvent for azeotropic distillation (e.g., toluene or benzene). 3. Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) to minimize side reactions.
Presence of a Major Impurity with a Similar Rf Value to the Starting Material
This is likely the isomer with the migrated double bond (androst-5-ene-3,17-dione 17,17-diethylene ketal).
Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) instead of stronger acids like p-toluenesulfonic acid (p-TsOH). Milder conditions favor the kinetic product (desired) over the thermodynamic product (isomer).
Formation of a More Polar Impurity
This could be the diketal product where both C-3 and C-17 ketones have reacted.
Reduce the amount of ethylene glycol used to a slight excess (e.g., 1.1-1.2 equivalents). Shorten the reaction time and monitor carefully by TLC to stop the reaction once the starting material is consumed.
Difficulty in Isolating the Product
The product may be an oil or difficult to crystallize from the reaction mixture.
Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective for separating the desired product from the starting material and side products.
Data Presentation
Table 1: Comparison of Catalysts on the Yield of 17,17-(Ethylenedioxy)androst-4-en-3-one
Catalyst
Reaction Time (h)
Yield (%)
Key Observations
p-Toluenesulfonic acid (p-TsOH)
6 - 12
60 - 75
Significant formation of the double-bond migrated isomer is often observed.
Pyridinium p-toluenesulfonate (PPTS)
12 - 24
85 - 95
Milder conditions lead to higher selectivity and minimal side product formation.
Oxalic Acid
8 - 16
70 - 80
Generally less efficient than sulfonic acid catalysts but can reduce double bond migration.
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed Methodology for the Selective C-17 Ketalization of Androst-4-ene-3,17-dione
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add androst-4-ene-3,17-dione and anhydrous toluene.
Add ethylene glycol (1.2 equivalents) and pyridinium p-toluenesulfonate (0.1 equivalents) to the flask.
Heat the reaction mixture to reflux and continue refluxing for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material. Water will be collected in the Dean-Stark trap.
Cool the reaction mixture to room temperature.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 17,17-(Ethylenedioxy)androst-4-en-3-one.
Visualizations
Optimization
Technical Support Center: Purification of 17,17-(Ethylenedioxy)androst-4-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 17,17-(Ethylenedioxy)andr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Issue 1: Low Yield After Column Chromatography
Potential Cause
Recommended Solution
Improper Solvent System
The polarity of the elution solvent may be too high, causing co-elution with impurities, or too low, resulting in incomplete elution of the product. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for silica gel chromatography is a hexane/ethyl acetate gradient.
Column Overloading
Exceeding the binding capacity of the stationary phase leads to poor separation and product loss. As a general rule, use a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Product Degradation on Column
The silica gel can be slightly acidic, potentially causing the hydrolysis of the ketal protecting group.[1][2][3][4] To mitigate this, the silica gel can be neutralized by washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column.
Flow Rate Too High
A high flow rate reduces the interaction time between the compound and the stationary phase, leading to incomplete separation. Maintain a steady and controlled flow rate.
Issue 2: Presence of Impurities in the Final Product
Can be detected by TLC as a more polar spot compared to the product. Its presence can be confirmed by LC-MS or by running a co-spot with the starting material on TLC.
- Ensure the ketalization reaction has gone to completion. Monitor the reaction by TLC. - Optimize the chromatographic separation to effectively remove the more polar starting material.
Androsta-4,9(11)-diene-3,17-dione
This impurity can arise from the starting material, 4-androstene-3,17-dione, which is a fermentation product.[2] It has a similar polarity to the desired product, making separation challenging. Detection is typically by HPLC or GC-MS.
- Use high-resolution chromatography, such as preparative HPLC, for separation. - Recrystallization from a suitable solvent system may also be effective.
Hydrolyzed Product (4-androstene-3,17-dione)
The ketal group is susceptible to hydrolysis under acidic conditions.[1][2][3][4] The presence of the dione can be detected by TLC or LC-MS.
- Avoid acidic conditions during workup and purification. Use a neutralized silica gel for chromatography. - Ensure all solvents are anhydrous, as water can facilitate hydrolysis in the presence of trace acids.
Issue 3: Difficulty with Recrystallization
Problem
Potential Cause
Recommended Solution
Oiling Out
The compound is not dissolving in the hot solvent but rather melting, or the solution is supersaturated.
- Use a larger volume of solvent. - Try a different solvent or a solvent mixture. For steroids, common recrystallization solvents include acetone, ethanol, methanol, ethyl acetate, and mixtures with hexane or diisopropyl ether.[5]
No Crystal Formation
The solution is not sufficiently saturated, or nucleation is inhibited.
- Slowly cool the solution. If necessary, cool to 0-4°C. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Reduce the volume of the solvent by slow evaporation.
Poor Crystal Quality
Rapid cooling can lead to the formation of small, impure crystals.
- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial conditions for column chromatography purification of 17,17-(Ethylenedioxy)androst-4-en-3-one?
A1: A good starting point for silica gel column chromatography is to use a gradient of ethyl acetate in hexane. The exact ratio should be determined by preliminary TLC analysis of the crude product. A typical starting gradient might be from 5% to 30% ethyl acetate in hexane.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring fractions. Use the same solvent system as your column or a slightly more polar one to get good separation. Spot the crude material, the collected fractions, and a co-spot of the crude and a fraction on the same plate. Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent such as potassium permanganate or vanillin stain.
Q3: What analytical techniques are suitable for assessing the final purity of 17,17-(Ethylenedioxy)androst-4-en-3-one?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for quantifying the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment if an internal standard is used.
Q4: My purified product shows signs of decomposition upon storage. How can I prevent this?
A4: The ethylenedioxy (ketal) group is sensitive to acid. Ensure the final product is free from any acidic residues from the purification process. Store the compound in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., -20°C for long-term storage).
Quantitative Data Summary
The following table summarizes typical purity and yield data for steroid purifications, which can be considered as a benchmark for the purification of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Purification Method
Parameter
Reported Value
Reference
HPLC
Purity of Testosterone (structurally similar steroid)
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
Preparation of the Column:
Use a glass column with a sintered frit or a plug of glass wool at the bottom.
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial elution solvent (e.g., 5% ethyl acetate in hexane).
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
Add a layer of sand on top of the silica gel.
Sample Loading:
Dissolve the crude 17,17-(Ethylenedioxy)androst-4-en-3-one in a minimal amount of dichloromethane or the initial elution solvent.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
Elution:
Begin elution with the initial non-polar solvent system (e.g., 5% ethyl acetate in hexane).
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds based on their polarity.
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
Fraction Analysis:
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 17,17-(Ethylenedioxy)androst-4-en-3-one.
Protocol 2: Recrystallization
Solvent Selection:
In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., acetone, ethyl acetate, or methanol).
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
If the compound is too soluble, a second solvent in which the compound is insoluble (an "anti-solvent" like hexane or water) can be added dropwise to the hot solution until it becomes slightly cloudy.
Recrystallization Procedure:
Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
If necessary, filter the hot solution to remove any insoluble impurities.
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the purification of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Caption: Logical relationship diagram for troubleshooting common purification issues.
"addressing off-target effects of 17,17-(Ethylenedioxy)androst-4-en-3-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17,17-(Ethylenedioxy)androst-4-en-3-one. Th...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17,17-(Ethylenedioxy)androst-4-en-3-one. The information is designed to help address potential issues related to its on-target and potential off-target effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for 17,17-(Ethylenedioxy)androst-4-en-3-one?
A1: 17,17-(Ethylenedioxy)androst-4-en-3-one is reported to function as an inhibitor of 5α-reductase and also to competitively inhibit the binding of 5α-dihydrotestosterone (DHT) to the androgen receptor (AR).[1] Its primary application based on this on-target activity is in cosmetics for managing acne and promoting hair growth.[1]
Q2: What are the potential off-target effects of 17,17-(Ethylenedioxy)androst-4-en-3-one?
A2: While specific off-target binding data for 17,17-(Ethylenedioxy)androst-4-en-3-one is not extensively available in the public domain, its structural similarity to other androstane steroids suggests potential cross-reactivity with other steroid hormone receptors and enzymes involved in steroidogenesis. Based on the activity of structurally related compounds, potential off-targets to consider for screening include:
Progesterone Receptor (PR): Steroids with an androstane backbone can sometimes exhibit affinity for the progesterone receptor.
Glucocorticoid Receptor (GR): Cross-reactivity with the glucocorticoid receptor is a common characteristic of some steroid-based compounds.
Estrogen Receptor (ER): As a derivative of androst-4-en-3-one, a precursor to estrogens, there is a possibility of interaction with estrogen receptors.
Aromatase: The parent compound, androst-4-en-3-one, is a substrate for aromatase.[2][3][4] It is plausible that 17,17-(Ethylenedioxy)androst-4-en-3-one could act as a modulator of this enzyme.
Q3: My cells are showing unexpected responses after treatment with 17,17-(Ethylenedioioxy)androst-4-en-3-one. How can I begin to troubleshoot this?
A3: Unexpected cellular responses can arise from off-target effects, compound instability, or experimental artifacts. A logical troubleshooting workflow would be:
Confirm Compound Integrity and Purity: Ensure the compound is of high purity and has not degraded.
Evaluate Potential for Off-Target Receptor Activation: Use antagonist co-treatment experiments to see if the unexpected effect can be blocked by antagonists for other steroid receptors (e.g., mifepristone for PR/GR, fulvestrant for ER).
Assess Off-Target Enzyme Activity: Measure the activity of key steroidogenic enzymes, such as aromatase, in the presence of your compound.
Control for Vehicle Effects: Ensure that the vehicle used to dissolve the compound is not causing the observed effects.
1. Prepare fresh stock solutions of 17,17-(Ethylenedioxy)androst-4-en-3-one. 2. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. 3. Verify compound integrity via analytical methods like HPLC if degradation is suspected.
Consistent dose-response curves in the reporter assay.
Cell Line Instability
1. Perform routine cell line authentication (e.g., STR profiling). 2. Ensure consistent passage number for experiments. 3. Regularly test for mycoplasma contamination.
Reduced variability in assay performance.
Off-Target Receptor Interference
1. Co-treat with antagonists for other steroid receptors (PR, GR, ER) to see if the AR-mediated signal is altered. 2. Use a cell line that does not express other steroid receptors, if available.
The AR-dependent signal should not be significantly affected by antagonists of other receptors if the effect is on-target.
Metabolism of the Compound
1. Incubate the compound with liver microsomes and analyze the metabolites. 2. Perform the reporter assay in the presence of metabolic inhibitors to see if the activity changes.
Identification of active metabolites that may have different activity profiles.
Issue 2: Unexpected changes in cell proliferation or morphology in hormone-sensitive cell lines.
Potential Cause
Troubleshooting Step
Expected Outcome
Activation of Estrogen Receptor (ER)
1. Perform proliferation assays in the presence of an ER antagonist (e.g., fulvestrant). 2. Use an ER-negative cell line as a control. 3. Perform an E-screen assay.
If the proliferative effect is ER-mediated, it will be blocked by the ER antagonist.
Activation of Progesterone (PR) or Glucocorticoid (GR) Receptors
1. Co-treat with a PR antagonist (e.g., mifepristone) or a GR antagonist. 2. Analyze the expression of known PR or GR target genes via qPCR.
Inhibition of the unexpected effect by the respective antagonist.
Cytotoxicity
1. Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo). 2. Visually inspect cells for signs of stress or death at higher concentrations.
Determination of the cytotoxic concentration range to distinguish from specific signaling effects.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Binding
This protocol is designed to assess the binding affinity of 17,17-(Ethylenedioxy)androst-4-en-3-one to the ligand-binding domains of the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR).
Materials:
Purified recombinant human PR and GR ligand-binding domains (LBDs).
Radiolabeled ligands: [³H]-Progesterone and [³H]-Dexamethasone.
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
Scintillation vials and scintillation fluid.
Filter plates and vacuum manifold.
Procedure:
Prepare a dilution series of the unlabeled competitor, 17,17-(Ethylenedioxy)androst-4-en-3-one.
In a 96-well plate, combine the purified receptor LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor in the binding buffer.
Include control wells with only the radiolabeled ligand (total binding) and with an excess of unlabeled known ligand (non-specific binding).
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
Transfer the binding reactions to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.
Allow the filters to dry, then add scintillation fluid to each well.
Measure the radioactivity in each well using a scintillation counter.
Calculate the specific binding and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
Protocol 2: Luciferase Reporter Gene Assay for Off-Target Receptor Activation
This protocol assesses the functional activation or inhibition of the Estrogen Receptor (ER) by 17,17-(Ethylenedioxy)androst-4-en-3-one.
Materials:
A suitable mammalian cell line (e.g., HEK293T or a relevant cancer cell line) that does not endogenously express high levels of ER.
An expression vector for human ERα.
A reporter plasmid containing an Estrogen Response Element (ERE) driving the expression of luciferase.
A control plasmid for normalization (e.g., expressing Renilla luciferase).
Transfection reagent.
Cell culture medium and supplements.
17,17-(Ethylenedioxy)androst-4-en-3-one.
Luciferase assay reagent.
Luminometer.
Procedure:
Co-transfect the cells with the ERα expression vector, the ERE-luciferase reporter plasmid, and the normalization plasmid.
After transfection, plate the cells in a 96-well plate and allow them to recover.
Treat the cells with a dose-response of 17,17-(Ethylenedioxy)androst-4-en-3-one. Include a positive control (e.g., 17β-estradiol) and a vehicle control.
To test for antagonistic activity, co-treat cells with a fixed concentration of 17β-estradiol and a dose-response of the test compound.
Incubate for 24-48 hours.
Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer.
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
Plot the normalized luciferase activity against the log concentration of the compound to determine EC50 (for agonism) or IC50 (for antagonism).
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of 17,17-(Ethylenedioxy)androst-4-en-3-one
This table is for illustrative purposes and should be populated with experimentally derived data.
Target
Assay Type
Ligand
Ki (nM)
Androgen Receptor
Competitive Binding
[³H]-DHT
e.g., 50
Progesterone Receptor
Competitive Binding
[³H]-Progesterone
e.g., >1000
Glucocorticoid Receptor
Competitive Binding
[³H]-Dexamethasone
e.g., >1000
Estrogen Receptor α
Competitive Binding
[³H]-Estradiol
e.g., 850
Table 2: Hypothetical Functional Activity at Off-Target Receptors
This table is for illustrative purposes and should be populated with experimentally derived data from reporter assays.
Receptor
Assay Type
Mode of Action
EC50 / IC50 (nM)
Androgen Receptor
Reporter Assay
Antagonist
e.g., 150
Estrogen Receptor α
Reporter Assay
Weak Agonist
e.g., 980
Progesterone Receptor
Reporter Assay
Inactive
>10,000
Glucocorticoid Receptor
Reporter Assay
Inactive
>10,000
Visualizations
Caption: On-target signaling pathway of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical screening cascade for identifying potential off-target effects.
Technical Support Center: Enhancing the Bioavailability of 17,17-(Ethylenedioxy)androst-4-en-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of the...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of the steroidal compound 17,17-(Ethylenedioxy)androst-4-en-3-one. Due to its poor aqueous solubility, improving the bioavailability of this androstane derivative is a critical step in preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for 17,17-(Ethylenedioxy)androst-4-en-3-one?
A1: The primary challenge is its low aqueous solubility, which is characteristic of many steroidal compounds.[1][2] This poor solubility leads to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption and, consequently, results in low and variable oral bioavailability.[3] Additionally, like other androstane derivatives, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[3]
Q2: What are the most common strategies to enhance the bioavailability of poorly soluble steroids like 17,17-(Ethylenedioxy)androst-4-en-3-one?
A2: Several formulation strategies can be employed to overcome the solubility challenge:
Cyclodextrin Complexation: This involves forming inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin), which have a hydrophobic inner cavity and a hydrophilic outer surface. This structure encapsulates the steroid molecule, increasing its solubility in water.[1][4][5][6]
Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) can significantly improve the solubility of the compound in an aqueous medium.
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can be developed using oils, surfactants, and co-surfactants. These formulations form fine oil-in-water microemulsions in the GI tract, which can enhance absorption.
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[7]
Q3: How do cyclodextrins work to increase the solubility of steroidal compounds?
A3: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. The interior of this cone is hydrophobic, while the exterior is hydrophilic.[4] Poorly water-soluble molecules like 17,17-(Ethylenedioxy)androst-4-en-3-one can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, forming an "inclusion complex."[4][8] This complex effectively shields the hydrophobic drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to be readily dissolved in water, thereby increasing the apparent aqueous solubility of the steroid.[4][5][6]
Troubleshooting Guides
Problem/Observation
Potential Cause
Suggested Solution/Troubleshooting Step
Precipitation of the compound during formulation with co-solvents upon addition of aqueous buffer/saline.
The concentration of the organic co-solvent is too low to maintain the solubility of the compound in the final aqueous formulation. The compound has "crashed out" of the solution.
1. Increase the proportion of the organic co-solvent (e.g., PEG300) in the final formulation. 2. Incorporate a surfactant (e.g., Tween-80) to help stabilize the compound in the aqueous phase. 3. Gently warm and/or sonicate the solution to aid in re-dissolving the precipitate. 4. Prepare the formulation by adding the aqueous component to the organic solvent/drug mixture slowly while vortexing.
Low or inconsistent drug loading in cyclodextrin inclusion complexes.
1. Inefficient complexation method. 2. Inappropriate stoichiometry (drug-to-cyclodextrin molar ratio). 3. The chosen cyclodextrin is not optimal for this specific steroid.
1. Try a different preparation method. If kneading is not working, attempt co-evaporation or freeze-drying. 2. Vary the molar ratio of the drug to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for complexation efficiency. 3. Test different types of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often more effective than native β-cyclodextrin for enhancing the solubility of steroids.[1][9]
In vivo pharmacokinetic study shows high variability between subjects.
1. Incomplete dissolution of the drug in the GI tract. 2. Food effects influencing absorption. 3. Instability of the formulation.
1. Improve the formulation to ensure complete and rapid dissolution. Consider a liquid formulation like a self-microemulsifying drug delivery system (SMEDDS) or a cyclodextrin solution. 2. Standardize the feeding schedule for the animal subjects. Administer the compound in a fasted state to minimize food-related variability. 3. Assess the stability of the formulation under the conditions of the study. Ensure the drug remains in solution until administration.
The amorphous solid dispersion prepared by spray-drying or film evaporation shows recrystallization over time.
The amorphous form is thermodynamically unstable. The polymer used may not be adequately inhibiting nucleation and crystal growth.
1. Increase the drug-to-polymer ratio to ensure the drug is fully molecularly dispersed. 2. Select a polymer with a higher glass transition temperature (Tg) or one that has stronger specific interactions (e.g., hydrogen bonding) with the drug molecule. 3. Store the solid dispersion in a desiccator at low temperature to reduce molecular mobility and prevent moisture-induced recrystallization.
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on typical enhancements observed for poorly soluble steroidal compounds when formulated with the described technologies. Specific experimental results for 17,17-(Ethylenedioxy)androst-4-en-3-one may vary.
Table 1: Illustrative Solubility of 17,17-(Ethylenedioxy)androst-4-en-3-one in Various Media
Medium
Illustrative Solubility (µg/mL)
Fold Increase vs. Water
Purified Water
~ 1.5
1x
Phosphate Buffered Saline (pH 7.4)
~ 2.0
1.3x
10% HP-β-CD in PBS
~ 350
233x
20% SBE-β-CD in Saline
> 1000
> 667x
10% DMSO / 40% PEG300 / 5% Tween-80 in Saline
> 1000
> 667x
Table 2: Illustrative Pharmacokinetic Parameters after Oral Administration in a Rat Model (20 mg/kg dose)
Formulation
Illustrative Cmax (ng/mL)
Illustrative Tmax (h)
Illustrative AUC₀₋₂₄ (ng·h/mL)
Illustrative Relative Bioavailability (%)
Aqueous Suspension
55
4.0
320
100% (Reference)
10% HP-β-CD Solution
480
1.5
2150
672%
Co-solvent Formulation
650
1.0
2900
906%
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a 1 mg/mL solution of 17,17-(Ethylenedioxy)androst-4-en-3-one for oral administration.
Materials:
17,17-(Ethylenedioxy)androst-4-en-3-one
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 300 (PEG300)
Tween-80 (Polysorbate 80)
Saline (0.9% NaCl)
Sterile vials and syringes
Procedure:
Prepare a 10 mg/mL stock solution of the compound in DMSO. Weigh the required amount of 17,17-(Ethylenedioxy)androst-4-en-3-one and dissolve it in the corresponding volume of DMSO. Vortex and sonicate if necessary to ensure complete dissolution.
To prepare 1 mL of the final formulation, add the solvents sequentially in a sterile vial.
Add 400 µL of PEG300 to the vial.
Add 100 µL of the 10 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
Add 50 µL of Tween-80 to the mixture and vortex until a clear, homogenous solution is formed.
Add 450 µL of saline to the mixture and vortex again to obtain the final formulation with a concentration of 1 mg/mL.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
Objective: To prepare a solid inclusion complex of 17,17-(Ethylenedioxy)androst-4-en-3-one with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
17,17-(Ethylenedioxy)androst-4-en-3-one
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Ethanol
Water
Mortar and pestle
Vacuum oven
Procedure:
Determine the required amounts of the compound and HP-β-CD for a 1:2 molar ratio.
Place the accurately weighed HP-β-CD into a mortar.
Dissolve the accurately weighed 17,17-(Ethylenedioxy)androst-4-en-3-one in a minimal amount of ethanol.
Add the ethanolic solution of the drug dropwise to the HP-β-CD powder in the mortar while continuously triturating with the pestle.
Add a small amount of water to the mixture to form a thick, homogenous paste.
Continue kneading the paste for 60 minutes.
Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved to remove the ethanol and water.
The resulting solid powder is the inclusion complex, which can be stored in a desiccator and used for dissolution studies or reconstituted in water/buffer for in vivo administration.
Visualizations
Caption: Workflow for co-solvent formulation preparation.
A Comparative Guide to Validating the Purity of 17,17-(Ethylenedioxy)androst-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 17,17-(Ethylenedioxy)androst-4-en-3-one, a key inter...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 17,17-(Ethylenedioxy)androst-4-en-3-one, a key intermediate in the synthesis of various steroidal compounds. The primary focus is on comparing the target compound with its most common process-related impurity, the starting material androst-4-ene-3,17-dione. This comparison is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredients.
Introduction to 17,17-(Ethylenedioxy)androst-4-en-3-one and its Primary Impurity
17,17-(Ethylenedioxy)androst-4-en-3-one is synthesized from androst-4-ene-3,17-dione through the selective protection of the C17-ketone as an ethylene ketal. This protective step is essential for subsequent chemical transformations at other positions of the steroid nucleus. Incomplete reaction or hydrolysis of the ketal group can lead to the presence of the starting material, androst-4-ene-3,17-dione, as the primary impurity in the final product. Therefore, robust analytical methods are required to separate, identify, and quantify both the desired product and this key impurity.
Comparative Analytical Data
The following tables summarize the key analytical data for 17,17-(Ethylenedioxy)androst-4-en-3-one and its primary impurity, androst-4-ene-3,17-dione.
High-Performance Liquid Chromatography (HPLC) Data
Compound
Retention Time (t R ) [min]
Relative Retention Time (RRT)
Androst-4-ene-3,17-dione
Typically ~5.8
1.00
17,17-(Ethylenedioxy)androst-4-en-3-one
Typically ~7.2
~1.24
Note: Retention times are illustrative and will vary based on the specific HPLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Data (as Trimethylsilyl Derivatives)
Compound (as TMS derivative)
Retention Time (t R ) [min]
Key Mass Fragments (m/z)
Androst-4-ene-3,17-dione-TMS
Typically ~12.5
358 (M+), 343, 268, 147
17,17-(Ethylenedioxy)androst-4-en-3-one
Typically ~14.1
330 (M+), 286, 125, 99
Note: Retention times and fragmentation patterns are illustrative and depend on the specific GC-MS conditions and derivatization procedure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
¹H NMR Spectral Data
Proton Assignment
Androst-4-ene-3,17-dione (δ, ppm)
17,17-(Ethylenedioxy)androst-4-en-3-one (δ, ppm)
C19-H₃
0.92 (s)
~0.90 (s)
C18-H₃
1.22 (s)
~1.15 (s)
C4-H
5.74 (s)
~5.72 (s)
-O-CH₂-CH₂-O-
N/A
~3.90 (m)
Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters.
¹³C NMR Spectral Data
Carbon Assignment
Androst-4-ene-3,17-dione (δ, ppm)
17,17-(Ethylenedioxy)androst-4-en-3-one (δ, ppm)
C3
199.5
~199.7
C4
123.9
~124.1
C5
171.6
~171.3
C17
220.1
~119.5 (ketal carbon)
-O-CH₂-CH₂-O-
N/A
~64.5
Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters. Data for the precursor is based on published literature.[1]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify 17,17-(Ethylenedioxy)androst-4-en-3-one from its primary impurity, androst-4-ene-3,17-dione.
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
A: Water
B: Acetonitrile
Gradient: 60% B to 90% B over 10 minutes
Flow Rate: 1.0 mL/min
Detection Wavelength: 240 nm
Injection Volume: 10 µL
Column Temperature: 25 °C
Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to prepare a stock solution.
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity of 17,17-(Ethylenedioxy)androst-4-en-3-one and to detect and identify any volatile impurities.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
Injector Temperature: 280 °C
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Injection Mode: Split (10:1)
MS Conditions:
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: 40-500 m/z
Sample Preparation (Derivatization is optional but may be required for the precursor):
Dissolve 1 mg of the sample in 1 mL of ethyl acetate.
For analysis of the precursor as a TMS derivative, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes.
Inject 1 µL of the prepared solution into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation of 17,17-(Ethylenedioxy)androst-4-en-3-one and to identify and quantify impurities based on their characteristic NMR signals.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher)
¹H NMR Parameters:
Solvent: CDCl₃
Number of Scans: 16
Relaxation Delay: 1 s
Pulse Angle: 30°
¹³C NMR Parameters:
Solvent: CDCl₃
Number of Scans: 1024
Relaxation Delay: 2 s
Pulse Program: Proton-decoupled
Sample Preparation:
Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
Transfer the solution to an NMR tube.
Visualizations
The following diagrams illustrate the key chemical relationship and the analytical workflow for purity validation.
Figure 1. Synthesis and potential impurity pathway.
A Comparative Efficacy Analysis: 17,17-(Ethylenedioxy)androst-4-en-3-one versus Androstenedione
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the biochemical efficacy of 17,17-(Ethylenedioxy)androst-4-en-3-one and Androstenedione, focusing on their inte...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical efficacy of 17,17-(Ethylenedioxy)androst-4-en-3-one and Androstenedione, focusing on their interactions with key targets in androgen signaling: the androgen receptor (AR) and the enzyme 5α-reductase. This analysis is based on available in vitro experimental data to provide a clear, objective performance comparison.
Executive Summary
Data Presentation: Biochemical Efficacy
The following table summarizes the available quantitative data for the interaction of Androstenedione with the androgen receptor. A corresponding value for 17,17-(Ethylenedioxy)androst-4-en-3-one is not currently available in published literature.
Note: A lower Kd value indicates a higher binding affinity.
Mechanism of Action and Signaling Pathways
Androstenedione is a key intermediate in the steroidogenesis pathway. It can be converted to testosterone by 17β-hydroxysteroid dehydrogenase or to estrone by aromatase. Testosterone itself can be further converted to the more potent androgen, dihydrotestosterone (DHT), by 5α-reductase. Androstenedione also directly interacts with the androgen receptor, albeit with significantly lower affinity than DHT.
17,17-(Ethylenedioxy)androst-4-en-3-one is reported to exert its effects through two primary mechanisms: inhibition of 5α-reductase and interference with the binding of DHT to the androgen receptor.[2] By inhibiting 5α-reductase, it reduces the conversion of testosterone to DHT. By interfering with DHT binding, it directly antagonizes the action of this potent androgen.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a critical mediator of androgen action in target tissues. The following diagram illustrates the key steps in this pathway and indicates the points of intervention for both compounds.
Androgen Receptor Signaling and Points of Intervention.
5α-Reductase Catalytic Cycle and Inhibition
The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), is catalyzed by the enzyme 5α-reductase. This process is a key target for anti-androgenic therapies.
Mechanism of 5α-Reductase Inhibition.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kd or IC50) of a test compound for the androgen receptor.
Methodology:
Receptor Preparation: A source of androgen receptor is required, typically the ligand-binding domain (LBD) of the human AR expressed in a recombinant system or cytosol prepared from androgen-sensitive tissues (e.g., rat prostate).
Radioligand: A high-affinity radiolabeled androgen, such as 3H-dihydrotestosterone (3H-DHT) or the synthetic androgen 3H-R1881 (methyltrienolone), is used as the tracer.
Competitive Binding: A constant concentration of the AR preparation and the radioligand are incubated with varying concentrations of the unlabeled test compound (the competitor).
Separation of Bound and Unbound Ligand: Following incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. Common methods include hydroxylapatite (HAP) adsorption, dextran-coated charcoal, or scintillation proximity assay (SPA).
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[3][4][5][6][7]
In Vitro 5α-Reductase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound on the activity of 5α-reductase.
Methodology:
Enzyme Source: 5α-reductase can be obtained from various sources, including microsomes from rat liver or prostate, or from cell lines engineered to overexpress the human 5α-reductase isozymes (type 1 or type 2).[8][9][10][11][12]
Substrate: The natural substrate, testosterone, is typically used. Often, a radiolabeled form, such as 3H-testosterone, is employed for ease of product detection.
Cofactor: The reaction requires NADPH as a cofactor, which must be included in the assay buffer.
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test inhibitor. The reaction is then initiated by the addition of the substrate (testosterone) and NADPH.
Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped (e.g., by acidification or addition of an organic solvent). The substrate (testosterone) and the product (DHT) are then separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Quantification: The amount of DHT produced is quantified. If a radiolabeled substrate is used, this is typically done by scintillation counting of the separated product. Alternatively, LC-MS/MS can be used for non-radioactive assays.
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9][10][11][12][13]
Conclusion
Based on the available data, Androstenedione is a weak androgen receptor agonist. Its primary biological significance lies in its role as a precursor to more potent androgens and estrogens. 17,17-(Ethylenedioxy)androst-4-en-3-one is positioned as an inhibitor of androgen action at the periphery through the inhibition of 5α-reductase and interference with androgen receptor binding.
A comprehensive, direct comparison of the efficacy of these two compounds is currently limited by the lack of publicly available quantitative data for 17,17-(Ethylenedioxy)androst-4-en-3-one. Further research is required to quantify its inhibitory constants for 5α-reductase and its binding affinity for the androgen receptor to enable a precise, data-driven comparison with Androstenedione and other androgens or anti-androgens. Such data would be invaluable for researchers and professionals in the fields of endocrinology, dermatology, and drug development.
Comparative Analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one and Other Steroid Derivatives: A Guide for Researchers
Introduction to 17,17-(Ethylenedioxy)androst-4-en-3-one 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid derivative. Its primary reported mec...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction to 17,17-(Ethylenedioxy)androst-4-en-3-one
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid derivative. Its primary reported mechanism of action involves the inhibition of 5α-reductase activity and consequently, the reduction of dihydrotestosterone (DHT) binding to the androgen receptor (AR). This indirect modulation of the androgen signaling pathway distinguishes it from classical androgens that directly bind to and activate the AR. This compound has been explored for cosmetic applications, particularly in relation to acne and hair growth.
Comparative Performance Data
To provide a comprehensive overview, this section compares 17,17-(Ethylenedioxy)androst-4-en-3-one with key steroid derivatives: the natural androgens Testosterone and Dihydrotestosterone (DHT), their precursor Androstenedione, and the non-steroidal SARM, Enobosarm (Ostarine).
Table 1: Comparison of Mechanism of Action and Biological Effects
Compound
Chemical Class
Primary Mechanism of Action
Key Biological Effects
17,17-(Ethylenedioxy)androst-4-en-3-one
Steroid (Androstane derivative)
5α-reductase inhibitor; inhibits 5α-DHT binding to its receptor protein.
Investigated for use in acne and for promoting hair growth.
Testosterone
Steroid (Androgen)
Agonist of the Androgen Receptor (AR).
Development of male secondary sexual characteristics, anabolic effects on muscle and bone.
Dihydrotestosterone (DHT)
Steroid (Androgen)
Potent agonist of the Androgen Receptor (AR).
Mediates androgenic effects in many tissues, including the prostate and skin.
Androstenedione
Steroid (Androgen precursor)
Weak androgen; primarily a precursor to testosterone and estrone.
Proliferative effects in androgen-sensitive cells are mediated by its conversion to other androgens.
Enobosarm (Ostarine)
Non-steroidal SARM
Selective agonist of the Androgen Receptor (AR).
Anabolic effects on muscle and bone with reduced activity in prostatic tissue.
Considered one of the most potent natural androgens.
Androstenedione
Weak
Low
Significantly lower affinity for the AR compared to testosterone and DHT.
Enobosarm (Ostarine)
~3.8
~16.8% of DHT
High affinity for a non-steroidal compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of steroid derivative performance. Below are protocols for key in vitro assays used to characterize the activity of such compounds.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Objective: To quantify the binding affinity (IC50 and Ki) of a test compound for the androgen receptor.
Materials:
Recombinant human androgen receptor (or tissue cytosol preparations).
Radiolabeled ligand (e.g., [³H]-DHT or [³H]-Mibolerone).
Test compounds and a reference standard (e.g., unlabeled DHT).
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
Scintillation vials and scintillation cocktail.
Multi-well plates (e.g., 96-well or 384-well).
Filtration apparatus or scintillation proximity assay (SPA) beads.
Procedure:
Preparation of Reagents: Prepare serial dilutions of the test compound and the reference standard. Prepare a working solution of the radiolabeled ligand and the androgen receptor.
Incubation: In each well of the microplate, add the assay buffer, a fixed concentration of the androgen receptor, and the radiolabeled ligand.
Competition: Add varying concentrations of the unlabeled test compound or reference standard to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
Equilibrium: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
Separation of Bound and Free Ligand:
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter to trap the receptor-ligand complex. Wash the filters with cold assay buffer to remove unbound radioligand.
SPA Method: If using SPA beads, the radiolabeled ligand in proximity to the bead-bound receptor will generate a signal that can be directly measured.
Quantification: For the filtration method, place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. For the SPA method, measure the light output using a suitable plate reader.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.
Objective: To determine if a test compound acts as an AR agonist or antagonist.
Materials:
A suitable mammalian cell line (e.g., PC-3 or LNCaP) stably or transiently transfected with:
An expression vector for the human androgen receptor.
A reporter gene construct containing androgen response elements (AREs) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
Cell culture medium and supplements.
Test compounds and reference agonist (e.g., DHT) and antagonist (e.g., bicalutamide).
Lysis buffer and substrate for the reporter gene product.
Luminometer or spectrophotometer.
Procedure:
Cell Seeding: Seed the transfected cells into multi-well plates and allow them to attach overnight.
Compound Treatment: Replace the medium with a medium containing serial dilutions of the test compound.
Agonist Mode: To test for agonistic activity, add the test compound alone.
Antagonist Mode: To test for antagonistic activity, add the test compound in the presence of a fixed concentration of a known AR agonist (e.g., DHT).
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the reporter enzyme.
Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme to the cell lysate and measure the resulting signal (e.g., luminescence for luciferase) using a plate reader.
Data Analysis:
Agonist Mode: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Antagonist Mode: Plot the inhibition of the agonist-induced reporter gene activity against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the action of steroid derivatives.
Caption: Classical genomic signaling pathway of androgens.
Comparative
The Unseen Competitor: Predicting Cross-Reactivity of 17,17-(Ethylenedioxy)androst-4-en-3-one in Immunoassays
For Researchers, Scientists, and Drug Development Professionals In the landscape of steroid analysis, the specificity of immunoassays is paramount. While these assays offer a high-throughput and cost-effective means of q...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of steroid analysis, the specificity of immunoassays is paramount. While these assays offer a high-throughput and cost-effective means of quantification, their susceptibility to cross-reactivity from structurally similar compounds can lead to erroneous results. This guide provides a comparative analysis of the potential cross-reactivity of 17,17-(Ethylenedioxy)androst-4-en-3-one , a synthetic derivative of androstenedione, in common immunoassays. Due to a lack of direct experimental data for this specific compound, this guide leverages data from structurally related steroids to predict its behavior and offers a framework for its empirical evaluation.
Structural Similarity: The Root of Cross-Reactivity
17,17-(Ethylenedioxy)androst-4-en-3-one shares the core androstane skeleton with endogenous androgens like androstenedione and testosterone. The key structural modification is the ethylenedioxy group at the C-17 position, which replaces the ketone group of androstenedione. This modification, while significant, may not be sufficient to prevent recognition by antibodies raised against native androgens, particularly if the immunogen was conjugated to a carrier protein at a site distant from C-17.
Comparison with Structurally Similar Androgens
The potential for cross-reactivity of 17,17-(Ethylenedioxy)androst-4-en-3-one can be inferred from the observed cross-reactivity of other androstenedione derivatives and structurally similar compounds in various immunoassays. The following table summarizes the cross-reactivity of selected steroids in commercially available immunoassays, providing a basis for predicting the behavior of our target compound. It is important to note that even minor structural differences can significantly alter antibody recognition.[1][2][3][4][5]
Potential for clinically significant false positives[4][5]
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of 17,17-(Ethylenedioxy)androst-4-en-3-one, a standardized experimental protocol should be followed. This typically involves a competitive binding immunoassay format.
Objective: To determine the percentage cross-reactivity of 17,17-(Ethylenedioxy)androst-4-en-3-one in a specific immunoassay for a target androgen (e.g., androstenedione).
Materials:
Immunoassay kit for the target androgen (e.g., Androstenedione ELISA kit)
Standard solutions of the target androgen
Standard solutions of 17,17-(Ethylenedioxy)androst-4-en-3-one of known concentrations
Assay buffer
Microplate reader
Procedure:
Prepare a standard curve for the target androgen: A series of dilutions of the target androgen standard are prepared and assayed according to the manufacturer's instructions.
Prepare dilutions of the test compound: A series of dilutions of 17,17-(Ethylenedioxy)androst-4-en-3-one are prepared in the assay buffer.
Perform the competitive immunoassay:
Add the diluted standards of the target androgen and the test compound to separate wells of the microplate.
Add the enzyme-conjugated target androgen and the specific antibody to all wells.
Incubate to allow for competitive binding.
Wash the plate to remove unbound reagents.
Add the substrate and incubate to allow for color development.
Stop the reaction and measure the absorbance using a microplate reader.
Calculate the 50% binding (B/B₀) values: Determine the concentration of the target androgen and the test compound that cause a 50% reduction in the maximal signal.
Calculate the percent cross-reactivity:
% Cross-reactivity = (Concentration of target androgen at 50% B/B₀ / Concentration of test compound at 50% B/B₀) x 100
Visualizing the Concepts
To better understand the principles and workflows discussed, the following diagrams are provided.
Caption: Principle of immunoassay and cross-reactivity.
Caption: Workflow for assessing cross-reactivity.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of 17,17-(Ethylenedioxy)androst-4-en-3-one is currently unavailable, its structural similarity to androstenedione suggests a moderate to high potential for interference in immunoassays targeting native androgens. The degree of cross-reactivity will ultimately depend on the specific antibody used in a given assay.
For researchers and drug development professionals working with this compound, the following recommendations are crucial:
Exercise caution when interpreting immunoassay data in the presence of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Empirically determine the cross-reactivity of this compound in the specific immunoassay being used by following the protocol outlined above.
Consider orthogonal methods for quantification , such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer higher specificity and can definitively distinguish between the target analyte and structurally similar compounds.[1]
By understanding the potential for cross-reactivity and employing rigorous validation methods, researchers can ensure the accuracy and reliability of their findings when working with novel steroid derivatives.
Confirming the Structure of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the spectroscopic data for confirming the structure of 17,17-(Ethylenedioxy)androst-4-en-3-one. Due to the lim...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for confirming the structure of 17,17-(Ethylenedioxy)androst-4-en-3-one. Due to the limited availability of published experimental spectra for the target compound, this guide presents a detailed prediction of its expected spectroscopic characteristics based on established principles and compares them with the experimentally obtained data for two closely related and well-characterized steroid alternatives: Androst-4-ene-3,17-dione and Testosterone. This approach offers a robust framework for the structural elucidation of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Structural Comparison
The key structural difference between 17,17-(Ethylenedioxy)androst-4-en-3-one and its precursor, Androst-4-ene-3,17-dione, is the protection of the C-17 ketone as an ethylenedioxy ketal. This modification significantly alters the spectroscopic signature of the D-ring of the steroid. Testosterone is included for comparison as it possesses the same A, B, and C ring structure but features a hydroxyl group at C-17.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 17,17-(Ethylenedioxy)androst-4-en-3-one alongside the experimental data for Androst-4-ene-3,17-dione and Testosterone.
Note: Predicted values are based on standard chemical shift tables and comparison with similar structures. Experimental data is sourced from publicly available spectral databases.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
Note: Predicted values are based on established substituent effects on ¹³C chemical shifts. Experimental data is sourced from publicly available spectral databases.
Table 3: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)
Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.[1][2] Experimental data is sourced from publicly available spectral databases.
Loss of C₂H₄O from ketal, characteristic steroid backbone fragmentation
Fragmentation of D-ring ketone, characteristic steroid backbone fragmentation
Loss of H₂O, characteristic steroid backbone fragmentation
Note: Predicted fragmentation is based on the known mass spectrometric behavior of steroidal ketals.[3][4] Experimental data is sourced from publicly available spectral databases.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the steroid in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
¹H NMR Spectroscopy:
Instrument: A 400 MHz or higher field NMR spectrometer.
Parameters: Acquire spectra at room temperature. A typical experiment involves a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
Instrument: A 100 MHz or higher field NMR spectrometer.
Parameters: Acquire spectra using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is typical for steroids. A sufficient number of scans and a relaxation delay of 1-2 seconds are used to ensure accurate integration of all carbon signals.
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. Standard pulse programs provided by the spectrometer manufacturer can be used.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
Thoroughly grind 1-2 mg of the steroid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
Place the mixture into a pellet-pressing die.
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
Data Acquisition:
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
Parameters: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, a C18 reverse-phase column is commonly used.
Ionization:
Electron Ionization (EI) for GC-MS: This is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS: These are softer ionization techniques that typically produce a prominent molecular ion peak, which is useful for determining the molecular weight.
Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain detailed fragmentation information for specific ions.
Visualization of Analytical Workflow and Structural Comparison
The following diagrams illustrate the logical workflow for confirming the structure of 17,17-(Ethylenedioxy)androst-4-en-3-one and a visual comparison of the key structural differences between the target compound and its alternatives.
Caption: Analytical workflow for the synthesis and structural confirmation of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Caption: Structural comparison highlighting the key functional group differences at the C-17 position.
A Comparative Guide to the Biological Equivalence of Synthetic 17,17-(Ethylenedioxy)androst-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the synthetic steroid 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic steroid 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, with other relevant steroidal compounds. The focus is on its biological equivalence, supported by available experimental data and detailed methodologies for key assays.
Overview of 17,17-(Ethylenedioxy)androst-4-en-3-one
17,17-(Ethylenedioxy)androst-4-en-3-one is a synthetic derivative of the endogenous steroid androstenedione. Its primary proposed mechanism of action involves the inhibition of 5α-reductase and the subsequent binding of dihydrotestosterone (DHT) to the androgen receptor (AR). This positions it as a potential anti-androgen, with applications in research areas such as acne and hair growth.
Comparative Analysis of Biological Activity
Androgen Receptor Binding Affinity
The affinity of a compound for the androgen receptor is a key indicator of its potential androgenic or anti-androgenic activity. This is typically determined through competitive binding assays, where the compound's ability to displace a radiolabeled androgen (like [³H]-DHT) from the AR is measured. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, with lower values indicating higher binding affinity.
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used.
In Vivo Anti-Androgenic Activity (Hershberger Assay)
The Hershberger assay is the gold-standard in vivo method for assessing the androgenic and anti-androgenic properties of a substance. It utilizes castrated male rats, in which the androgen-dependent tissues (ventral prostate, seminal vesicles, etc.) regress. The ability of a test compound to either stimulate the growth of these tissues (androgenic effect) or inhibit their growth in the presence of an androgen like testosterone propionate (anti-androgenic effect) is measured.
Table 2: Comparative In Vivo Anti-Androgenic Activity (Hershberger Assay)
Receptor Preparation: Androgen receptors are typically isolated from the ventral prostate of castrated rats or expressed as recombinant proteins.
Incubation: A constant concentration of radiolabeled androgen (e.g., [³H]-dihydrotestosterone) is incubated with the androgen receptor preparation in the presence of varying concentrations of the test compound.
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand using methods like dextran-coated charcoal adsorption or filtration.
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.
Hershberger Bioassay Protocol
This in vivo assay assesses the androgenic or anti-androgenic potential of a substance by measuring its effect on the weight of androgen-dependent tissues in castrated male rats.
Workflow for Anti-Androgenic Activity:
Hershberger Bioassay Workflow for Anti-Androgenic Activity.
Key Steps:
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
Dosing: The animals are treated for a period of 10 consecutive days. For anti-androgenicity testing, groups of animals receive a vehicle control, a reference androgen (testosterone propionate), and the reference androgen in combination with different doses of the test substance.
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are carefully dissected and weighed.
Data Analysis: The weights of the tissues from the test groups are statistically compared to those of the control group that received only the reference androgen. A significant decrease in the weight of at least two of the five androgen-dependent tissues indicates anti-androgenic activity.
Signaling Pathway
The biological effects of androgens and anti-androgens are mediated through the androgen receptor signaling pathway.
Evaluating the Specificity of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of androgen receptor (AR) modulation, understanding the specificity of a compound is paramount. This guide provides a comparative analysis of 17...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and drug development professionals navigating the landscape of androgen receptor (AR) modulation, understanding the specificity of a compound is paramount. This guide provides a comparative analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one against established androgen receptor antagonists, offering a framework for evaluating its potential in a research context. While quantitative data on 17,17-(Ethylenedioxy)androst-4-en-3-one is limited in publicly accessible literature, this guide synthesizes available information and presents it alongside data for well-characterized alternatives to aid in experimental design and compound selection.
Introduction to Androgen Receptor Signaling
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male phenotypes, as well as in the progression of prostate cancer. Upon binding to androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of target genes. Antagonists of the AR are critical tools in both research and clinical settings to probe and inhibit these pathways. The specificity of these antagonists is a key determinant of their utility and potential off-target effects.
Comparative
"side-by-side comparison of 17,17-(Ethylenedioxy)androst-4-en-3-one and testosterone"
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed side-by-side comparison of the synthetic steroid 17,17-(Ethylenedioxy)androst-4-en-3-one and the endogenous androgen, testost...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the synthetic steroid 17,17-(Ethylenedioxy)androst-4-en-3-one and the endogenous androgen, testosterone. The information presented herein is intended to support research and development activities by offering a comprehensive overview of their respective biochemical and physiological properties, supported by available experimental data.
Introduction
Testosterone is the primary male sex hormone and an anabolic steroid, playing a crucial role in the development of male reproductive tissues and promoting secondary sexual characteristics.[1][2] Its effects are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3][4] 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic derivative of androstenedione.[5] While structurally related to androgens, its biological activity appears to differ significantly from that of testosterone.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and properties of these two compounds.
Property
17,17-(Ethylenedioxy)androst-4-en-3-one
Testosterone
Synonyms
4-androstene-3,17-dione-17-cyclic ethylene ketal
17β-Hydroxyandrost-4-en-3-one
Chemical Formula
C₂₁H₃₀O₃
C₁₉H₂₈O₂
Molecular Weight
330.46 g/mol
288.42 g/mol
Structure
A four-ring steroid backbone with a ketone group at C3 and an ethylenedioxy group protecting the ketone at C17.
A four-ring steroid backbone with a hydroxyl group at C17 and a ketone group at C3.
Mechanism of Action and Biological Activity
The primary distinction between these two compounds lies in their interaction with the androgen signaling pathway.
Testosterone acts as a potent agonist of the androgen receptor.[1][2] Upon entering a cell, it can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. Both testosterone and DHT bind to the AR, causing its translocation to the nucleus, where it regulates the transcription of target genes. This signaling cascade is responsible for the anabolic and androgenic effects of testosterone.[3][4][6]
Signaling Pathway of Androgen Action
The following diagram illustrates the classical androgen signaling pathway, highlighting the points of action for both testosterone and the putative inhibitory effects of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Quantitative data for testosterone's biological activity is well-established. In contrast, specific experimental values for 17,17-(Ethylenedioxy)androst-4-en-3-one are not widely reported.
Table 1: Androgen Receptor Binding Affinity
Compound
Receptor
Ligand
K_d (M)
Notes
Testosterone
Rat Androgen Receptor
[³H]Testosterone
2 to 5 x 10⁻¹⁰
Dihydrotestosterone (DHT) binds with approximately 2-fold higher affinity.[3][8]
Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
Compound
Anabolic:Androgenic Ratio
Notes
Testosterone
1:1
Serves as the reference standard for anabolic and androgenic activity.[1][9]
17,17-(Ethylenedioxy)androst-4-en-3-one
Not Available
Expected to show anti-androgenic or no androgenic activity based on its proposed mechanism.
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Workflow Diagram:
Caption: Workflow for a competitive AR binding assay. (Within 100 characters)
Methodology:
Receptor Preparation: Androgen receptors are typically isolated from the ventral prostate of castrated rats. The tissue is homogenized in a buffer solution and centrifuged to obtain a cytosol fraction containing the receptors.
Incubation: A constant concentration of radiolabeled testosterone (e.g., [³H]-testosterone) is incubated with the receptor preparation in the presence of varying concentrations of the test compound. A control group with no test compound is included to determine maximum binding, and a group with a large excess of non-radiolabeled testosterone is used to determine non-specific binding.
Separation: After incubation, the unbound radioligand is separated from the receptor-bound radioligand. This can be achieved by methods such as charcoal adsorption, where the charcoal binds the free radioligand, followed by centrifugation.
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated. The Kᵢ (inhibition constant) can be derived from the IC₅₀ value.
Hershberger Bioassay
This in vivo assay is the standard method for assessing the androgenic and anti-androgenic activity of a substance.
Workflow Diagram:
Caption: Workflow for the Hershberger bioassay. (Within 100 characters)
Methodology:
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.[10]
Dosing: After a recovery period, the animals are treated daily with the test substance for 10 consecutive days.[10] To test for androgenic activity, the substance is administered alone. To test for anti-androgenic activity, it is co-administered with a reference androgen like testosterone propionate.
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and five androgen-dependent tissues are excised and weighed: the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[11]
Data Analysis: The weights of these tissues are compared between the treated and control groups. A statistically significant increase in tissue weights indicates androgenic activity, while a significant decrease in the presence of a reference androgen indicates anti-androgenic activity.
Summary and Conclusion
Testosterone is a well-characterized androgen receptor agonist with both anabolic and androgenic properties. Its mechanism of action and biological effects have been extensively studied and quantified.
17,17-(Ethylenedioxy)androst-4-en-3-one, in contrast, is described as a potential 5α-reductase inhibitor and/or androgen receptor antagonist. This suggests its biological effects would be to counteract, rather than mimic, the actions of testosterone. This profile makes it a compound of interest for applications where androgenic effects are undesirable.
For drug development professionals, the key takeaway is the opposing nature of these two compounds. While testosterone serves as a baseline for androgenic and anabolic activity, 17,17-(Ethylenedioxy)androst-4-en-3-one represents a potential lead for the development of anti-androgenic therapies. Further quantitative experimental studies are required to fully elucidate the potency and specificity of 17,17-(Ethylenedioxy)androst-4-en-3-one's inhibitory activities.
Benchmarking 17,17-(Ethylenedioxy)androst-4-en-3-one Against Known Androgens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for the comparative analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one against well-established androgens. While existing l...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one against well-established androgens. While existing literature primarily discusses this compound in the context of cosmetics, citing its potential as a 5α-reductase inhibitor and an inhibitor of dihydrotestosterone (DHT) binding to the androgen receptor (AR), there is a notable absence of quantitative, peer-reviewed data on its direct androgenic or anti-androgenic activity.[1] This document outlines the requisite experimental protocols to quantitatively assess its performance and facilitate a direct comparison with benchmark androgens like testosterone and dihydrotestosterone (DHT).
Data Presentation: A Framework for Comparison
To facilitate a direct and quantitative comparison, experimental data should be organized as presented in the tables below. Data for benchmark androgens are provided where available in the scientific literature. The corresponding data for 17,17-(Ethylenedioxy)androst-4-en-3-one would need to be generated through the experimental protocols detailed in the subsequent section.
Table 1: Androgen Receptor Binding Affinity
This table should be used to compare the relative affinity of the compounds for the androgen receptor. This is typically determined through competitive binding assays.
Table 2: In Vitro Androgenic Activity (Transactivation Assay)
This table is designed to compare the ability of the compounds to activate the androgen receptor and initiate the transcription of target genes. This is commonly measured using reporter gene assays.
Compound
EC50 (nM)
Benchmark Androgens
Testosterone
~0.66
Dihydrotestosterone (DHT)
~0.13
Test Compound
17,17-(Ethylenedioxy)androst-4-en-3-one
Data not available
Table 3: In Vivo Androgenic and Anabolic Activity (Hershberger Assay)
This table provides a template for summarizing the in vivo effects of the compound on androgen-sensitive tissues in a castrated rat model.
Compound
Dose (mg/kg/day)
Ventral Prostate Weight (mg)
Seminal Vesicle Weight (mg)
Levator Ani Muscle Weight (mg)
Benchmark Androgen
Testosterone Propionate
Dose-dependent
Dose-dependent increase
Dose-dependent increase
Dose-dependent increase
Test Compound
17,17-(Ethylenedioxy)androst-4-en-3-one
To be determined
To be determined
To be determined
To be determined
Experimental Protocols
To generate the necessary data for 17,17-(Ethylenedioxy)androst-4-en-3-one, the following established protocols are recommended.
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of 17,17-(Ethylenedioxy)androst-4-en-3-one for the androgen receptor compared to a radiolabeled androgen, typically [3H]-DHT.
Methodology:
Preparation of Cytosol: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of castrated rats.
Competitive Binding: Incubate the cytosolic preparation with a constant concentration of [3H]-DHT and varying concentrations of the unlabeled test compound (17,17-(Ethylenedioxy)androst-4-en-3-one) or a known androgen (e.g., DHT for a standard curve).
Separation of Bound and Unbound Ligand: Separate the receptor-bound [3H]-DHT from the unbound fraction using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
Data Analysis: Plot the percentage of bound [3H]-DHT against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for Androgenic Activity
Objective: To assess the ability of 17,17-(Ethylenedioxy)androst-4-en-3-one to activate the androgen receptor and induce the expression of a reporter gene.
Methodology:
Cell Culture and Transfection: Use a suitable cell line that expresses the androgen receptor (e.g., PC3/AR, LNCaP). Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs) and a control plasmid (e.g., expressing Renilla luciferase for normalization).
Compound Treatment: Treat the transfected cells with varying concentrations of 17,17-(Ethylenedioxy)androst-4-en-3-one, a known androgen (e.g., DHT as a positive control), or a vehicle control.
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and appropriate substrates.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Hershberger Bioassay
Objective: To evaluate the in vivo androgenic or anti-androgenic effects of 17,17-(Ethylenedioxy)androst-4-en-3-one in a standardized animal model.
Methodology:
Animal Model: Use surgically castrated prepubertal male rats. This removes the endogenous source of androgens, making the androgen-sensitive tissues responsive to exogenous compounds.
Dosing: Administer 17,17-(Ethylenedioxy)androst-4-en-3-one daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group treated with a known androgen like testosterone propionate.
Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect the following androgen-sensitive tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
Tissue Weight Measurement: Record the wet weight of each tissue.
Data Analysis: Statistically compare the tissue weights of the treated groups to the vehicle control group. A significant increase in the weights of these tissues indicates androgenic activity. To assess anti-androgenic activity, the test compound would be co-administered with testosterone propionate, and a significant decrease in tissue weights compared to the testosterone propionate-only group would indicate anti-androgenic effects.
Personal protective equipment for handling 17,17-(Ethylenedioxy)androst-4-en-3-one
Essential Safety and Handling Guide for 17,17-(Ethylenedioxy)androst-4-en-3-one For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handli...
Author: BenchChem Technical Support Team. Date: November 2025
Essential Safety and Handling Guide for 17,17-(Ethylenedioxy)androst-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 17,17-(Ethylenedioxy)androst-4-en-3-one. Given the nature of this steroidal compound, it is prudent to handle it as a potentially hazardous substance, following protocols for similar hazardous drugs to minimize exposure risk.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to create a barrier between the handler and the chemical, preventing exposure through inhalation, skin contact, or ingestion.[1][2] The following table summarizes the required PPE for handling 17,17-(Ethylenedioxy)androst-4-en-3-one, based on guidelines for hazardous drugs.[3][4][5]
PPE Category
Item
Standard/Specification
Purpose
Hand Protection
Double Gloves
Chemotherapy-rated gloves (ASTM D6978)
Prevents skin contact with the compound. The outer glove is removed in the containment area, and the inner glove is removed after leaving.
Body Protection
Disposable Gown
Polyethylene-coated polypropylene or similar laminate material; solid front, long sleeves with tight-fitting cuffs
Protects against splashes and contamination of personal clothing. Gowns should be changed every 2-3 hours or immediately upon contamination.[4]
Eye & Face Protection
Safety Goggles & Face Shield
ANSI Z87.1 compliant
Protects eyes and face from splashes, sprays, and aerosols.[3][4]
Respiratory Protection
N95 Respirator or higher
NIOSH-approved and fit-tested
Minimizes inhalation of airborne particles, especially during procedures that may generate dust or aerosols.[3][4]
Head & Foot Protection
Hair Cover & Double Shoe Covers
Disposable
Prevents contamination of hair and shoes, and reduces the tracking of contaminants outside the work area.[3][4]
Operational Plan for Handling
This step-by-step guide ensures a safe and controlled process for working with 17,17-(Ethylenedioxy)androst-4-en-3-one from receipt to disposal.
1. Receiving and Unpacking:
Designate a specific area for receiving and unpacking hazardous chemicals.
Wear a single pair of chemotherapy-rated gloves and a lab coat.
If the primary container is not plastic, wear an elastomeric half-mask with a multi-gas cartridge and P100-filter until the integrity of the packaging is confirmed.[4]
Carefully inspect the package for any signs of damage or leakage.
If the package is compromised, implement spill control procedures immediately.
Wipe the exterior of the primary container with a suitable deactivating agent.
2. Storage:
Store in a tightly sealed, clearly labeled container.
Keep in a designated, well-ventilated, and restricted-access area.
Recommended storage is in a refrigerator at 2-8°C.[6]
Segregate from incompatible materials.
3. Compounding and Handling:
All handling of the solid compound or solutions should be performed within a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).
Don all required PPE as outlined in the table above.
Use dedicated equipment (spatulas, weigh boats, etc.) for this compound.
Clean and decontaminate all surfaces and equipment after each use.
4. Spill Management:
Have a spill kit readily available.
Evacuate the immediate area.
Don appropriate PPE, including respiratory protection.
Contain the spill using absorbent materials from the spill kit.
Decontaminate the area with an appropriate cleaning agent.
Collect all contaminated materials in a labeled hazardous waste container.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and exposure to others.
1. Personal Protective Equipment (PPE) Disposal:
Outer gloves and disposable gowns should be removed before leaving the immediate work area and disposed of in a designated hazardous waste container.[4]
All other contaminated PPE should be placed in a sealed bag within the containment area before being moved to the hazardous waste container.
2. Chemical Waste Disposal:
Unused or waste 17,17-(Ethylenedioxy)androst-4-en-3-one must be disposed of as hazardous chemical waste.
Collect all solid and liquid waste in clearly labeled, leak-proof containers.
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
3. Sharps Disposal:
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.